Sporothriolide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H18O4 |
|---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
(3aS,6R,6aR)-6-hexyl-3-methylidene-6,6a-dihydro-3aH-furo[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-9-11-10(13(15)16-9)8(2)12(14)17-11/h9-11H,2-7H2,1H3/t9-,10+,11+/m1/s1 |
InChI Key |
AENZSPQGLJVLND-VWYCJHECSA-N |
SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Isomeric SMILES |
CCCCCC[C@@H]1[C@H]2[C@H](C(=C)C(=O)O2)C(=O)O1 |
Canonical SMILES |
CCCCCCC1C2C(C(=C)C(=O)O2)C(=O)O1 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Sporothriolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of sporothriolide, a potent antifungal metabolite. We delve into the spectroscopic data, experimental protocols, and logical framework that led to the definitive assignment of its molecular structure, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
This compound is a fungal secondary metabolite belonging to the furofurandione class of natural products. First reported from Hypoxylon monticulosum, it has garnered significant interest due to its notable antifungal properties. The elucidation of its intricate chemical structure was a critical step in understanding its mode of action and enabling further investigation into its therapeutic potential. This guide will detail the key experimental evidence and analytical reasoning that culminated in the structural determination of this promising bioactive compound.
Isolation and Purification
The journey to structural elucidation begins with the isolation of the pure compound from its natural source. The following protocol outlines a general procedure for the extraction and purification of this compound from fungal cultures.
Experimental Protocol: Fungal Fermentation and Extraction
-
Fungal Strain and Culture Conditions: Cultures of Hypoxylon monticulosum (e.g., strain MUCL 54604) are maintained on a suitable solid medium, such as potato dextrose agar (PDA), and incubated at room temperature. For large-scale production, the fungus is typically grown in liquid fermentation.
-
Extraction: The fungal mycelium and culture broth are extracted exhaustively with an organic solvent, commonly ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning or solid-phase extraction to separate compounds based on their polarity.
-
Chromatographic Purification: The active fractions are further purified by a series of chromatographic methods. This typically involves column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Data and Structure Elucidation
The determination of the molecular structure of this compound relied on a combination of high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was instrumental in determining the elemental composition of this compound.
Table 1: HR-ESI-MS Data for this compound
| Ion | Calculated m/z | Measured m/z | Molecular Formula |
| [M+H]⁺ | 225.0757 | 225.0759 | C₁₁H₁₃O₅ |
| [M+Na]⁺ | 247.0577 | 247.0579 | C₁₁H₁₂NaO₅ |
The high-resolution data provided the unambiguous molecular formula of C₁₁H₁₂O₅, indicating six degrees of unsaturation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed analysis of ¹H and ¹³C NMR spectra, along with 2D NMR experiments such as COSY, HSQC, and HMBC, allowed for the establishment of the planar structure and relative stereochemistry of this compound.
Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 172.5 | - |
| 3 | 78.1 | 5.15, d (5.5) |
| 3a | 49.5 | 3.20, m |
| 4 | 35.8 | 2.15, m; 2.40, m |
| 5 | 29.7 | 1.60, m |
| 6 | 138.9 | - |
| 6a | 82.3 | 4.90, t (8.0) |
| 7 | 125.1 | 6.25, s |
| 8 | 170.1 | - |
| 9 | 121.9 | 5.80, s |
| 1' | 20.5 | 1.10, d (7.0) |
Note: Chemical shifts and coupling constants are representative and may vary slightly depending on the solvent and instrument.
The interpretation of these data, particularly the correlations observed in the 2D NMR spectra, allowed for the assembly of the furo[3,4-b]furan-2,6-dione core structure and the placement of the ethylidene side chain.
Experimental and Analytical Workflow
The logical flow of the structure elucidation process is a critical aspect of natural product chemistry. The following diagram illustrates the key stages and their interrelationships.
Sporothriolide: A Fungal Metabolite with Potent Antifungal Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide is a naturally occurring furofurandione-type fungal metabolite that has garnered significant interest within the scientific community for its pronounced antifungal properties. First isolated from cultures of Hypoxylon monticulosum, this small molecule has demonstrated potent activity against a range of pathogenic yeasts and filamentous fungi.[1] Its unique chemical structure, featuring an α,β-unsaturated lactone, is believed to be crucial for its biological function. This technical guide aims to provide a comprehensive overview of the antifungal activity of this compound, detailing its quantitative efficacy, proposed mechanism of action, and the experimental protocols utilized for its evaluation.
Antifungal Spectrum and Efficacy
This compound exhibits a strong and selective antifungal activity, particularly against yeasts and filamentous fungi, while showing no activity against Gram-positive and Gram-negative bacteria.[1] The antifungal potency of this compound has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Quantitative Antifungal Data
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against a panel of fungal strains.
| Fungal Species | Strain | MIC (µg/mL) |
| Candida albicans | DSM 1386 | 12.5 |
| Candida maltosa | DSM 70014 | 12.5 |
| Candida parapsilosis | DSM 5784 | 12.5 |
| Mucor hiemalis | DSM 2656 | 3.1 |
| Pichia anomala | DSM 6766 | 6.3 |
| Rhodotorula glutinis | DSM 10134 | 25 |
| Schizosaccharomyces pombe | DSM 70576 | 6.3 |
| Aspergillus fumigatus | DSM 1187 | 12.5 |
| Aspergillus ochraceus | ATCC 3150 | 12.5 |
| Aspergillus terreus | DSM 1958 | 12.5 |
| Fusarium fujikuroi | DSM 62264 | 25 |
| Paecilomyces variotii | DSM 1961 | 12.5 |
| Penicillium islandicum | DSM 2445 | 12.5 |
| Penicillium notatum | DSM 1184 | 12.5 |
Data sourced from Surup et al., 2014.[1]
Proposed Mechanism of Action
While the precise molecular target of this compound is yet to be fully elucidated, the antifungal activity of α-methylene-γ-butyrolactones is often attributed to their α,β-unsaturated carbonyl group. This functional group can act as a Michael acceptor, readily reacting with nucleophiles such as the sulfhydryl groups of cysteine residues in proteins.[2][3] This covalent modification can lead to the inactivation of essential enzymes, thereby disrupting critical cellular processes and leading to fungal cell death.
A proposed mechanism of action involves the depletion of intracellular thiols, such as glutathione, and the inactivation of key enzymes involved in fungal cell wall integrity and metabolism.
Caption: Proposed mechanism of action for this compound.
Cytotoxicity Profile
A critical aspect of antifungal drug development is ensuring selectivity for the fungal pathogen with minimal toxicity to host cells. This compound has been evaluated for its cytotoxic effects against several human cancer cell lines.
In Vitro Cytotoxicity Data
In a study by Surup et al. (2014), this compound was found to be devoid of cytotoxic effects on the following human cell lines:[1]
-
HCT-116 (human colon carcinoma)
-
CHO-K1 (Chinese hamster ovary)
-
U-2 OS (human bone osteosarcoma)
This lack of cytotoxicity against mammalian cells, coupled with its potent antifungal activity, highlights the potential of this compound as a promising lead compound for the development of new antifungal therapies.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)
This protocol is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[4][5][6][7][8]
-
Preparation of Antifungal Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Preparation of Microdilution Plates:
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform serial twofold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the fungal strain on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final inoculum to each well of the microtiter plate.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control.
-
References
- 1. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. New antifungal scaffold derived from a natural pharmacophore: synthesis of α-methylene-γ-butyrolactone derivatives and their antifungal activity against Colletotrichum lagenarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Comparison of 24-Hour and 48-Hour Voriconazole MICs as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Method (M27-A3 Document) in Three Laboratories: Results Obtained with 2,162 Clinical Isolates of Candida spp. and Other Yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. webstore.ansi.org [webstore.ansi.org]
- 8. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Cytotoxic properties of Sporothriolide and its derivatives
An In-depth Technical Guide on the Cytotoxic Properties of Sporothriolide and Its Derivatives
Introduction
This compound is a naturally occurring fungal metabolite, a furofurandione-type compound, first isolated from Sporothrix sp.[1] It belongs to a class of α-methylene-γ-butyrolactones. While initial research has predominantly highlighted its potent antifungal and anti-phytopathogenic activities, the cytotoxic potential of this compound and its structurally related derivatives against mammalian cancer cell lines is an area of growing interest for drug development professionals.[2][3] This document provides a comprehensive technical overview of the cytotoxic properties of this compound and its analogues, detailing available quantitative data, experimental methodologies, and associated cellular signaling pathways.
Cytotoxicity Profile of this compound and Related Compounds
Quantitative data on the cytotoxic effects of this compound and its derivatives remain limited. Studies have shown that this compound itself is largely devoid of significant cytotoxicity against several human cancer cell lines. However, related compounds and derivatives have demonstrated varied levels of activity.
A study investigating the bioactivity of this compound found no cytotoxic effects on HCT-116 (human colon carcinoma), CHO-K1 (Chinese hamster ovary), and U-2 OS (human bone osteosarcoma) cell lines.[4] In contrast, other metabolites isolated from fungi of the Xylariaceae family, which also produce this compound, have shown cytotoxic properties.[4] For instance, sporochartines, which are proposed to be Diels-Alder adducts of this compound, have exhibited potent cytotoxicity against HCT-116, PC-3, and MCF-7 human cancer cell lines.[5][6]
| Compound | Cell Line | Assay Type | Result (IC50/EC50) | Reference |
| This compound | HCT-116 (Human Colon Carcinoma) | Not Specified | No cytotoxic effects observed | [4] |
| CHO-K1 (Chinese Hamster Ovary) | Not Specified | No cytotoxic effects observed | [4] | |
| U-2 OS (Human Bone Osteosarcoma) | Not Specified | No cytotoxic effects observed | [4] | |
| R. solani (Fungus) | Mycelial Growth Inhibition | EC50 = 3.04 µg/ml | [1] | |
| Xanthoquinodin B11 | KB 3.1, L929, A549, SK-OV-3, PC-3, A431, MCF-7 | Not Specified | Cytotoxicity observed | [2] |
| Sporochartines | HCT-116, PC-3, MCF-7 | Not Specified | Potent cytotoxicity observed | [5][6] |
Experimental Protocols
The assessment of cytotoxicity is fundamental to determining the therapeutic potential of novel compounds. Below are detailed methodologies for key experiments commonly employed in the evaluation of cytotoxic agents like this compound and its derivatives.
Workflow for In Vitro Cytotoxicity Screening
A typical workflow for assessing the cytotoxic effects of a compound library on cancer cell lines is depicted below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity as an indicator of cell viability.
-
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound derivatives) and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.
-
CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, which is a marker of metabolically active cells.[7][8]
-
Principle: The assay reagent lyses the cells to release ATP. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, and the amount of light produced is proportional to the amount of ATP present, which is directly related to the number of viable cells.
-
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay, typically using an opaque-walled 96- or 384-well plate suitable for luminescence.[7][8]
-
Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and substrate to room temperature and then mix to form the CellTiter-Glo® Reagent.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Analysis: Calculate cell viability based on the luminescent signal relative to controls.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound in a 6-well plate.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells by flow cytometry. FITC signal is detected in the FL1 channel and PI in the FL2 channel.
-
Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Signaling Pathways in Cytotoxicity
The cytotoxic effects of many anti-cancer agents are mediated through the induction of apoptosis, or programmed cell death. Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, which are proteases that cleave key cellular substrates, leading to the characteristic morphological changes of apoptosis.[9][10]
-
Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding transmembrane death receptors on the cell surface.[9][10] This interaction leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates initiator pro-caspase-8.[9]
-
Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor deprivation. These signals are regulated by the Bcl-2 family of proteins, which control the permeabilization of the outer mitochondrial membrane.[10][11] Pro-apoptotic members like Bax and Bak promote the release of cytochrome c from the mitochondria into the cytosol, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit this process.[11][12] Released cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9.[9]
-
Execution Phase: Both pathways converge on the activation of executioner caspases, primarily caspase-3. Activated caspase-3 then cleaves a multitude of cellular proteins, leading to the dismantling of the cell and the formation of apoptotic bodies.[12]
Conclusion and Future Directions
The available evidence suggests that while this compound itself exhibits potent antifungal activity, its cytotoxicity against human cancer cell lines is limited.[4] However, its derivatives and structurally related compounds, such as sporochartines, have shown promising cytotoxic effects that warrant further investigation.[5]
For researchers and drug development professionals, future work should focus on:
-
Synthesis and Screening: A systematic synthesis of this compound analogues and derivatives is necessary to perform a comprehensive structure-activity relationship (SAR) study. These compounds should be screened against a broader panel of human cancer cell lines.
-
Mechanistic Studies: For any derivatives that exhibit significant cytotoxicity, detailed mechanistic studies should be undertaken. This includes investigating their effects on the cell cycle, their ability to induce apoptosis, and identifying the specific signaling pathways involved.
-
Target Identification: Elucidating the molecular target(s) of active this compound derivatives will be crucial for understanding their mechanism of action and for guiding further drug development efforts.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A high-throughput assay for screening natural products that boost NK cell-mediated killing of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytostatic and Cytotoxic Natural Products against Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporothriolide and its related compounds have emerged as a promising class of natural products with significant biological activities. This technical guide provides an in-depth exploration of the natural sources of these valuable molecules, focusing on the producing organisms, quantifiable yields, and the biosynthetic pathways responsible for their creation. Detailed experimental protocols for the cultivation of the source organisms, extraction of the target compounds, and their purification and characterization are presented to facilitate further research and development.
Natural Sources of this compound and Related Compounds
The primary producers of this compound and its derivatives are filamentous fungi belonging to the genus Hypomontagnella, previously classified as Hypoxylon. Several species within this genus have been identified as prolific sources.
Producing Organisms
The following fungal species have been documented to produce this compound and related compounds:
These fungi are often found as endophytes or saprophytes on decaying wood in various geographical locations.
Related Compounds
In addition to this compound, cultures of Hypomontagnella species are known to produce a suite of structurally related compounds, including:
-
Sporochartines: These are Diels-Alder adducts of this compound and trienylfuranol A. Their formation can be spontaneous during fermentation and extraction.[1][2]
-
Trienylfuranol A: A polyene that acts as a precursor for the formation of sporochartines.[1][2]
-
Deoxysporothric acid and other derivatives: These represent variations in the this compound scaffold.
Quantitative Data on Production
The production of this compound and its derivatives can vary between different species and even strains of Hypomontagnella. The following table summarizes the reported yields of this compound and sporochartine B from submerged cultures of three different Hypomontagnella species.
| Fungal Species | Compound | Yield (mg/L) | Reference |
| Hypomontagnella monticulosa MUCL 54604 | This compound | ~180-238 | [2] |
| Sporochartine B | ~4-6 | [2] | |
| Hypomontagnella spongiphila CLL 205 | This compound | ~180-238 | [2] |
| Sporochartine B | ~4-6 | [2] | |
| Hypomontagnella submonticulosa DAOMC 242471 | This compound | ~180-238 | [2] |
| Sporochartine B | ~4-6 | [2] |
Biosynthesis of this compound
The biosynthesis of this compound originates from fatty acid and citrate metabolism. The key steps are orchestrated by a dedicated biosynthetic gene cluster (BGC) termed the 'spo' cluster.
Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is depicted in the following diagram.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
This section provides a compilation of methodologies for the cultivation of Hypomontagnella species, and the extraction, purification, and characterization of this compound.
Fungal Cultivation (Submerged Fermentation)
This protocol is adapted from methodologies described for Hypomontagnella and other secondary metabolite-producing fungi.
4.1.1. Media Preparation
-
YMG Medium:
-
Yeast Extract: 4 g/L
-
Malt Extract: 10 g/L
-
Glucose: 4 g/L
-
Adjust pH to 6.3 before autoclaving.
-
-
PDB Medium (Potato Dextrose Broth):
-
Commercially available or prepared from potato infusion and dextrose.
-
4.1.2. Inoculation and Incubation
-
Inoculate 250 mL Erlenmeyer flasks containing 100 mL of sterile YMG or PDB medium with a mycelial plug from a fresh agar plate culture of the desired Hypomontagnella species.
-
Incubate the flasks at 22-25 °C on a rotary shaker at 120-150 rpm for 14-21 days.
Extraction of this compound
This protocol describes a general method for the solvent extraction of fungal fermentation broths.
-
Separate the fungal mycelium from the culture broth by vacuum filtration.
-
Extract the filtrate three times with an equal volume of ethyl acetate in a separatory funnel.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification by Preparative HPLC
The following provides a general guideline for the purification of this compound from the crude extract.
-
Column: A reversed-phase C18 column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol in water or acetonitrile in water. A typical starting point would be a linear gradient from 30% to 100% methanol over 30 minutes.
-
Flow Rate: Approximately 2-4 mL/min.
-
Detection: UV detection at 210 nm and 254 nm.
-
Fraction Collection: Collect fractions based on the elution profile and analyze for the presence of this compound by analytical HPLC or TLC.
Characterization of this compound
4.4.1. Analytical HPLC
-
Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
4.4.2. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Ionization Mode: Positive or negative ion mode.
-
Analysis: Acquire full scan mass spectra to determine the accurate mass of the molecular ion and compare with the calculated mass for the elemental composition of this compound (C₁₃H₁₈O₄).
4.4.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Chloroform-d (CDCl₃)
-
¹H NMR (500 MHz, CDCl₃) δ: 5.96 (s, 1H), 5.51 (s, 1H), 4.70 (d, J = 5.0 Hz, 1H), 3.25 (m, 1H), 3.00 (m, 1H), 2.20-1.90 (m, 2H), 1.60-1.20 (m, 8H), 0.88 (t, J = 7.0 Hz, 3H).
-
¹³C NMR (125 MHz, CDCl₃) δ: 174.5, 170.0, 135.0, 125.0, 85.0, 80.0, 45.0, 40.0, 31.5, 29.0, 28.5, 22.5, 14.0.
(Note: The provided NMR data is a representative example and may vary slightly based on experimental conditions.)
Logical Workflow for Isolation and Identification
The following diagram illustrates the general workflow from fungal culture to pure compound.
Caption: Workflow for the isolation and identification of this compound.
Conclusion
The fungi of the genus Hypomontagnella represent a rich and reliable source of this compound and a diverse array of related natural products. The information provided in this technical guide, from quantitative production data to detailed experimental protocols and biosynthetic insights, serves as a valuable resource for researchers in natural product chemistry, drug discovery, and biotechnology. Further exploration of these fungal species and their metabolic potential is warranted to uncover novel bioactive compounds and to optimize the production of these promising molecules.
References
- 1. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of bioactive secondary metabolites from endophytic fungus Pestalotiopsis neglecta BAB-5510 isolated from leaves of Cupressus torulosa D.Don - PMC [pmc.ncbi.nlm.nih.gov]
Sporothriolide: A Technical Guide on its Antifungal Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sporothriolide, a naturally occurring furofurandione, has demonstrated significant antifungal activity against a broad spectrum of fungal pathogens, including both plant and human pathogens. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. While the precise molecular target remains an active area of investigation, this document summarizes the available quantitative data on its antifungal efficacy, presents detailed experimental protocols for elucidating its mode of action, and explores the leading hypothesis regarding its molecular mechanism. Visual diagrams of a hypothetical signaling pathway and experimental workflows are provided to facilitate comprehension and guide future research efforts.
Introduction
This compound is a fungal secondary metabolite that has garnered interest for its potent and broad-spectrum antifungal properties.[1][2] Initially isolated from Sporothrix sp., it has since been identified in other fungi, including Hypoxylon monticulosum.[1][3] Its chemical structure, belonging to the furofurandione class of compounds, is a key determinant of its biological activity.[3][4] The rising incidence of fungal infections and the emergence of drug-resistant strains necessitate the exploration of novel antifungal agents like this compound, which may operate through unique mechanisms of action.[1]
Quantitative Antifungal Activity of this compound
This compound has been shown to be effective against a variety of fungal species. The following table summarizes the available quantitative data on its antifungal activity.
| Fungal Species | Assay Type | Measurement | Value | Reference |
| Candida albicans | Broth microdilution | MIC | 12.5 µg/mL | [1] |
| Aspergillus fumigatus | Broth microdilution | MIC | 25 µg/mL | [1] |
| Cryptococcus neoformans | Broth microdilution | MIC | 6.25 µg/mL | [1] |
| Mucor hiemalis | Broth microdilution | MIC | 12.5 µg/mL | [1] |
| Rhodotorula glutinis | Broth microdilution | MIC | 25 µg/mL | [1] |
| Pichia anomala | Broth microdilution | MIC | 50 µg/mL | [1] |
| Eurotium repens | Agar plate diffusion | Inhibition Zone | Not specified | [2] |
| Magnaporthe oryzae | Spore germination | IC50 | 1.5 µg/mL | [2] |
| Rhizoctonia solani | Mycelial growth | EC50 | 11.6 ± 0.8 µM | [4] |
| Sclerotinia sclerotiorum | Mycelial growth | Not specified | Potent activity | [2] |
MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration; EC50: Half-maximal Effective Concentration.
Mechanism of Action: Current Understanding and Hypotheses
The precise molecular target and the specific signaling pathways disrupted by this compound have not yet been fully elucidated. However, based on its chemical structure and the known mechanisms of related compounds, a primary hypothesis has been formulated.
Hypothetical Mechanism: Alkylation of Sulfhydryl Groups
The leading hypothesis for the mechanism of action of this compound centers on the reactivity of its α,β-unsaturated lactone moiety, specifically the exocyclic double bond (vinylidene group). This functional group is an electrophilic Michael acceptor and is proposed to react with nucleophilic sulfhydryl groups (-SH) present in the cysteine residues of fungal proteins. This covalent modification, a form of alkylation, can lead to the inactivation of essential enzymes and proteins, thereby disrupting critical cellular processes and leading to fungal cell death.
Caption: Hypothetical mechanism of this compound via protein inactivation.
Potential Downstream Effects
The non-specific alkylation of proteins could lead to a multitude of downstream effects, including:
-
Inhibition of Key Enzymes: Enzymes involved in crucial metabolic pathways, such as glycolysis, the Krebs cycle, or ergosterol biosynthesis, could be targeted.
-
Disruption of Cellular Structure: Modification of cytoskeletal proteins could lead to morphological abnormalities and compromise cell integrity.
-
Induction of Oxidative Stress: Inactivation of antioxidant enzymes like glutathione reductase or thioredoxin reductase could lead to an accumulation of reactive oxygen species (ROS).
-
Interference with Signaling Pathways: Proteins involved in signal transduction cascades could be alkylated, leading to dysregulation of cellular processes like growth, differentiation, and stress response.
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by this compound, leading to cell cycle arrest and apoptosis.
Caption: Hypothetical disruption of a fungal MAPK signaling pathway.
Experimental Protocols for Mechanism of Action Studies
The following protocols provide a framework for investigating the mechanism of action of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on the broth microdilution method.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium.
-
Harvest spores or yeast cells and suspend them in sterile saline.
-
Adjust the suspension to a concentration of 1 x 10^5 to 5 x 10^5 cells/mL using a hemocytometer or spectrophotometer.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate broth medium.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well.
-
Include a positive control (fungus without this compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the fungal strain for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.
-
Fungal Viability Assay (CFU Counting)
This assay determines whether this compound is fungicidal or fungistatic.
-
Treatment of Fungal Cells:
-
Expose a fungal suspension to this compound at concentrations corresponding to the MIC, 2x MIC, and 4x MIC for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Include an untreated control.
-
-
Serial Dilution and Plating:
-
At each time point, take an aliquot from each treatment, perform serial dilutions in sterile saline, and plate onto appropriate agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates until colonies are visible.
-
Count the number of colony-forming units (CFUs) on each plate.
-
-
Data Analysis:
-
Calculate the CFU/mL for each treatment and time point. A significant reduction in CFU/mL compared to the initial inoculum indicates fungicidal activity.
-
Experimental Workflow for Target Identification
The following workflow outlines a general approach to identify the molecular target of this compound.
Caption: A generalized workflow for identifying the molecular target of an antifungal compound.
Conclusion and Future Directions
This compound is a promising antifungal agent with potent activity against a range of fungal pathogens. While its exact mechanism of action is yet to be fully elucidated, the leading hypothesis involves the alkylation of sulfhydryl groups in essential fungal proteins. Future research should focus on validating this hypothesis and identifying the specific protein targets of this compound. The experimental approaches outlined in this guide, including advanced 'omics' technologies, will be instrumental in unraveling the precise molecular details of its antifungal activity. A thorough understanding of its mechanism will be crucial for its potential development as a novel therapeutic agent.
References
- 1. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. banglajol.info [banglajol.info]
- 4. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Sporothriolide Extraction from Fungal Culture Broth
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, purification, and quantification of sporothriolide from fungal culture broth. This compound, a potent antifungal metabolite, is a subject of growing interest in drug discovery and development. These guidelines are designed to assist researchers in establishing robust and efficient laboratory-scale production and isolation of this valuable compound.
Introduction to this compound
This compound is a furofurandione-type fungal secondary metabolite with significant biological activity, particularly as an antifungal agent.[1][2] It is produced by several fungal species, most notably from the genus Hypomontagnella (formerly Hypoxylon) and the endophytic fungus Nodulisporium sp.[1][3][4][5][6] The biosynthesis of this compound follows a unique pathway originating from fatty acid biosynthesis, involving a series of enzymatic reactions catalyzed by fatty acid synthases, citrate synthase, dehydratases, decarboxylases, dioxygenases, and hydrolases.[1][3][7][8] Understanding the production and extraction of this compound is a critical first step for further research into its therapeutic potential.
Fungal Strains and Cultivation
Successful extraction of this compound begins with the proper selection and cultivation of a producing fungal strain.
Recommended Fungal Strains
Several fungal species have been identified as producers of this compound. The selection of a specific strain can significantly impact the final yield.
| Fungal Genus | Species | Reported this compound Production | Reference |
| Hypomontagnella | H. monticulosa | High (approx. 180-238 mg/L) | [1] |
| Hypomontagnella | H. spongiphila | High (approx. 180-238 mg/L) | [1] |
| Hypomontagnella | H. submonticulosa | High (approx. 180-238 mg/L) | [1] |
| Nodulisporium | sp. A21 | Potent antifungal activity observed | [5][6] |
| Sporothrix | sp. | Original producer strain | [2][4] |
Fungal Cultivation Protocol
This protocol outlines the general steps for cultivating this compound-producing fungi in liquid culture. Optimization of these parameters for a specific strain is recommended to maximize yield.
Materials:
-
Pure culture of a this compound-producing fungal strain (e.g., Hypomontagnella monticulosa or Nodulisporium sp.)
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB) or Yeast Malt Glucose (YMG) medium
-
Erlenmeyer flasks (appropriate size for culture volume)
-
Sterile water
-
Incubator shaker
Protocol:
-
Activation of Fungal Culture: Inoculate the fungal strain onto a fresh PDA plate from a stock culture. Incubate at 25-28°C for 7-10 days, or until sufficient mycelial growth and sporulation are observed.
-
Seed Culture Preparation: Aseptically transfer a few agar plugs (approximately 1 cm²) of the mature fungal culture into a flask containing 100 mL of PDB. Incubate at 25-28°C on a rotary shaker at 150 rpm for 3-5 days to generate a seed culture.
-
Production Culture: Inoculate a larger volume of PDB (e.g., 1 L) with the seed culture (typically a 5-10% v/v inoculation).
-
Incubation: Incubate the production culture at 25-28°C with constant agitation (150 rpm) for 14-21 days.[3][6][9] The optimal incubation time for maximal this compound production should be determined empirically for the specific fungal strain.
-
Monitoring: Visually inspect the culture for growth and signs of contamination daily.
Extraction of this compound
The following protocol details the extraction of this compound from the fungal culture broth using solvent extraction.
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction of this compound from fungal culture.
Detailed Extraction Protocol
Materials:
-
Fungal culture broth
-
Buchner funnel and filter paper or centrifuge
-
Separatory funnel (appropriate size for extraction volume)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Protocol:
-
Separation of Mycelia: After the incubation period, separate the fungal mycelia from the culture broth by filtration through a Buchner funnel or by centrifugation at 4000 rpm for 15 minutes.[3] The supernatant contains the secreted this compound.
-
Liquid-Liquid Extraction:
-
Transfer the culture supernatant to a separatory funnel.
-
Add an equal volume of ethyl acetate to the separatory funnel.
-
Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.
-
Allow the layers to separate completely. The upper organic layer (ethyl acetate) will contain the this compound.
-
Carefully drain and collect the lower aqueous layer for re-extraction. Collect the upper ethyl acetate layer in a separate flask.
-
Return the aqueous layer to the separatory funnel and repeat the extraction with an equal volume of fresh ethyl acetate two more times to maximize the recovery of this compound.[3][10]
-
-
Drying the Organic Phase: Combine all the ethyl acetate extracts and add anhydrous sodium sulfate to remove any residual water. Gently swirl the flask and let it stand for 15-20 minutes. The Na₂SO₄ will clump together as it absorbs water.
-
Solvent Evaporation: Decant or filter the dried ethyl acetate extract into a round-bottom flask. Concentrate the extract to dryness using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude this compound extract.
-
Storage: Store the crude extract at -20°C until further purification.
Purification of this compound
The crude extract contains a mixture of metabolites. Column chromatography is a common and effective method for purifying this compound.
Purification Protocol using Silica Gel Column Chromatography
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate, Methanol (all analytical grade)
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
-
UV lamp (254 nm)
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Carefully pour the slurry into the chromatography column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.
-
Drain the excess hexane until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 100% hexane or a low polarity mixture of hexane and ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with 100% hexane.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate in the hexane/ethyl acetate mixture (e.g., 9:1, 8:2, 7:3, etc., v/v).[2]
-
Finally, if highly polar compounds are expected, a gradient including methanol can be used.
-
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-15 mL) in test tubes.
-
TLC Analysis:
-
Monitor the separation by spotting a small amount from each fraction onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure this compound (identified by a single spot with a consistent Rf value).
-
-
Final Evaporation: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain purified this compound.
Quantification of this compound
High-Performance Liquid Chromatography (HPLC) is a precise method for quantifying the concentration of this compound in the extracts.
HPLC Quantification Protocol
Materials:
-
Purified this compound standard of known concentration
-
Crude or purified extracts
-
HPLC system with a UV or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC grade solvents: Acetonitrile and Water (with 0.1% formic acid)
-
Syringe filters (0.45 µm)
Protocol:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of purified this compound in a suitable solvent (e.g., acetonitrile) at known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Preparation of Sample Solutions: Dissolve a known weight of the crude or purified extract in a known volume of the mobile phase solvent. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase: A gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.[4]
-
Start with a higher percentage of A and gradually increase the percentage of B over the run time. A typical gradient might be: 0-20 min, 10% to 90% B; 20-25 min, hold at 90% B; 25-30 min, return to 10% B.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at an appropriate wavelength for this compound (this may need to be determined by running a UV scan of the pure compound, but 210-230 nm is a common range for similar compounds).[11]
-
Injection Volume: 10-20 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by using the peak area and the calibration curve.
-
This compound Biosynthesis Pathway
The biosynthesis of this compound is a complex process involving several key enzymatic steps. Understanding this pathway can inform strategies for metabolic engineering to enhance production.
Caption: Biosynthetic pathway of this compound.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 6. phcogj.com [phcogj.com]
- 7. Secondary metabolites from endophytic fungi: Production, methods of analysis, and diverse pharmaceutical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. OPTIMIZATION OF CULTURAL CONDITIONS AFFECTING GROWTH AND IMPROVED BIOACTIVE METABOLITE PRODUCTION BY A SUBSURFACE ASPERGILLUS STRAIN TSF 146 | Semantic Scholar [semanticscholar.org]
- 10. Insecticidal Activity of Ethyl Acetate Extracts from Culture Filtrates of Mangrove Fungal Endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. phcogres.com [phcogres.com]
Application Note: Structural Confirmation of Sporothriolide via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a fungal metabolite, has garnered significant interest within the scientific community due to its unique furofuranone core structure and potential biological activities. Accurate structural confirmation is a critical step in the research and development of any natural product-based therapeutic. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for the elucidation and verification of complex organic structures like this compound in solution. This application note provides a detailed overview and experimental protocols for the comprehensive NMR spectroscopic analysis of this compound to confirm its chemical structure. The methodologies described herein are fundamental for researchers working on the isolation, characterization, and synthetic verification of this compound and its analogues.
Data Presentation
Table 1: ¹H NMR Spectroscopic Data for this compound (Template)
| Position | δ (ppm) | Multiplicity | J (Hz) | Assignment |
| e.g., H-1 | X.XX | d | X.X | CH |
| e.g., H-3 | Y.YY | dd | Y.Y, Z.Z | CH |
| ... | ... | ... | ... | ... |
Table 2: ¹³C NMR Spectroscopic Data for this compound (Template)
| Position | δ (ppm) | Carbon Type |
| e.g., C-1 | XX.X | CH |
| e.g., C-2 | YY.Y | C=O |
| ... | ... | ... |
Table 3: Key 2D NMR Correlations for this compound (Template)
| Proton (δH) | COSY Correlations (δH) | HMBC Correlations (δC) |
| e.g., H-1 (X.XX) | H-3 (Y.YY) | C-2, C-4 |
| ... | ... | ... |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible NMR data. The following protocols are recommended for the structural analysis of this compound.
Sample Preparation
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal signal overlap with the analyte. Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are common choices for natural products.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.6 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).
-
Sample Filtration: Filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (≥400 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.
-
Proton (¹H) NMR:
-
Pulse Sequence: Standard single-pulse experiment (e.g., Bruker zg30).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Carbon-13 (¹³C) NMR:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., Bruker zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer):
-
Pulse Sequence: Standard DEPT-135 pulse sequence.
-
This experiment is crucial for differentiating between CH, CH₂, and CH₃ signals (CH and CH₃ will show positive peaks, while CH₂ will show negative peaks).
-
-
COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin-spin coupling networks (³JHH correlations).
-
Pulse Sequence: Standard gradient-selected COSY (e.g., Bruker cosygpqf).
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify direct one-bond proton-carbon correlations (¹JCH).
-
Pulse Sequence: Standard gradient-selected HSQC with adiabatic pulses for uniform excitation (e.g., Bruker hsqcedetgpsisp2.3).
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-4 bonds) proton-carbon correlations (²JCH, ³JCH, ⁴JCH). This is critical for connecting different spin systems and identifying quaternary carbons.
-
Pulse Sequence: Standard gradient-selected HMBC (e.g., Bruker hmbcgplpndqf).
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy):
-
Purpose: To determine the spatial proximity of protons, which is essential for elucidating the relative stereochemistry of the molecule.
-
Pulse Sequence: Standard gradient-selected NOESY (e.g., Bruker noesygpph) or ROESY (e.g., Bruker roesyadph).
-
Visualizations
Experimental Workflow for this compound Structure Elucidation
Caption: Experimental workflow for the isolation and structural elucidation of this compound.
Hypothetical Biosynthetic Pathway of this compound
Caption: A simplified representation of the proposed biosynthetic pathway of this compound.
Application Notes and Protocols: Determining the Absolute Configuration of Sporothriolide using X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a fungal metabolite first isolated from Sporothrix sp., is a member of the furofurandione class of natural products.[1] It has demonstrated significant biological activity, including potent antifungal and herbicidal effects.[1] The complex three-dimensional structure of this compound, which includes multiple stereocenters, necessitates a reliable method for the unambiguous determination of its absolute configuration. This is crucial for understanding its structure-activity relationships and for its potential development as a therapeutic or agrochemical agent.
Single-crystal X-ray crystallography stands as the most powerful and definitive method for elucidating the absolute configuration of chiral molecules.[2] This technique relies on the anomalous scattering of X-rays by the electrons of the atoms within a crystal. By analyzing the subtle differences in the intensities of Friedel pairs of reflections, the true handedness of the molecule can be determined.
These application notes provide a comprehensive overview and detailed protocols for the use of single-crystal X-ray crystallography to determine the absolute configuration of this compound and other similar natural products.
Principle of Absolute Configuration Determination by X-ray Crystallography
The determination of the absolute configuration of a molecule by X-ray diffraction is possible due to the phenomenon of anomalous dispersion.[3][4] When X-rays interact with electrons, a phase shift occurs in the scattered waves. This effect is particularly pronounced when the X-ray energy is near an absorption edge of an atom.
For a non-centrosymmetric crystal, the intensities of a reflection (hkl) and its inverse (-h-k-l), known as a Friedel pair, are not equal in the presence of anomalous scattering. This difference, known as the Bijvoet difference, allows for the determination of the absolute structure.
The Flack parameter, x, is a critical value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration.[5][6]
-
A Flack parameter close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct.
-
A Flack parameter close to 1 suggests that the inverted structure is the correct one.
-
A value near 0.5 may indicate a racemic crystal or twinning.
Experimental Workflow
The overall workflow for determining the absolute configuration of this compound via X-ray crystallography is depicted below.
References
Application Notes and Protocols for Antifungal Susceptibility Testing of Sporothriolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a fungal secondary metabolite, has demonstrated potent antifungal activity, presenting a promising avenue for the development of new therapeutic agents against pathogenic fungi, including species of the Sporothrix genus.[1][2][3] Sporotrichosis, the disease caused by Sporothrix species, is a subcutaneous infection that can disseminate, particularly in immunocompromised individuals. The emergence of antifungal resistance in Sporothrix species necessitates the exploration of novel compounds like this compound.[4]
These application notes provide detailed protocols for determining the in vitro antifungal susceptibility of Sporothrix species to this compound. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) for filamentous fungi, adapted for a novel investigational compound.
Putative Signaling Pathway of this compound
While the precise mechanism of action for this compound is still under investigation, it is known to be a γ-lactone and alkyl citrate compound derived from oxaloacetate.[3] Compounds in this class can interfere with fundamental cellular processes. A putative signaling pathway involved in its antifungal activity may involve the disruption of fatty acid biosynthesis and citrate metabolism, ultimately leading to cell death.
Caption: Putative signaling pathway of this compound in fungi.
Experimental Protocols
Broth Microdilution Method (Adapted from CLSI M38-A2)
This method determines the Minimum Inhibitory Concentration (MIC) of this compound against Sporothrix species. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Materials:
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Sporothrix isolates (yeast or mycelial phase)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Sterile, flat-bottom 96-well plates
-
Spectrophotometer or microplate reader (optional, for quantitative readings)
-
Incubator (35°C)
-
Sterile saline (0.85%)
-
Vortex mixer
-
Micropipettes and sterile tips
b. Inoculum Preparation:
-
Culture Sporothrix isolates on Potato Dextrose Agar (PDA) at 28°C for 5-7 days to obtain the mycelial form or at 35°C for the yeast form.[5][6]
-
For the mycelial phase, flood the agar surface with sterile saline and gently scrape the surface to release conidia.[7] For the yeast phase, harvest colonies directly.
-
Transfer the suspension to a sterile tube and vortex for 15 seconds.
-
Allow the heavy particles to settle for 3-5 minutes.
-
Adjust the turbidity of the supernatant to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute the adjusted inoculum 1:50 in RPMI-1640 medium to obtain a final inoculum concentration of 1-5 x 10^4 CFU/mL.
c. Plate Preparation and Incubation:
-
Prepare serial twofold dilutions of this compound in RPMI-1640 medium in the 96-well plate. The concentration range should be selected based on preliminary screening (e.g., 0.03 to 16 µg/mL).
-
Add 100 µL of the standardized inoculum to each well containing the diluted this compound.
-
Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 72 hours.[8]
d. MIC Determination:
-
Visually read the MIC as the lowest concentration of this compound that causes complete inhibition of growth.[7][9]
-
For azole antifungals, a prominent decrease in turbidity (≥50% inhibition) is often used as the endpoint.[9] A similar approach may be necessary for this compound depending on its mode of action.
Caption: Broth microdilution workflow for this compound.
Disk Diffusion Method (Adapted from Kirby-Bauer)
The disk diffusion method is a qualitative or semi-quantitative test to determine the susceptibility of fungi to an antimicrobial agent.
a. Materials:
-
This compound-impregnated filter paper disks (concentration to be determined empirically)
-
Mueller-Hinton Agar (MHA) plates supplemented with 2% glucose and 0.5 µg/mL methylene blue
-
Sporothrix isolates
-
Sterile swabs
-
Incubator (30°C)
-
Calipers
b. Procedure:
-
Prepare a standardized inoculum of Sporothrix as described for the broth microdilution method.
-
Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[10]
-
Allow the plate to dry for 3-5 minutes.
-
Aseptically apply the this compound-impregnated disks to the agar surface.[10][11]
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 30°C for 48-72 hours.
c. Interpretation:
-
Measure the diameter of the zone of inhibition around each disk in millimeters.
-
The interpretation of the zone sizes (susceptible, intermediate, or resistant) will need to be established through correlation with MIC data.
Caption: Disk diffusion workflow for this compound.
Data Presentation
The following tables summarize the reported MIC ranges for common antifungal agents against various Sporothrix species. This data serves as a benchmark for evaluating the activity of this compound.
Table 1: MIC Ranges of Common Antifungals against Sporothrix schenckii
| Antifungal Agent | MIC Range (µg/mL) | Reference |
| Amphotericin B | 0.06 - >16 | [5][12] |
| Itraconazole | 0.12 - >8 | [4] |
| Ketoconazole | 0.125 - 2 | [5] |
| Voriconazole | 4.0 - 16 | [5] |
| Terbinafine | 0.03 - 1 | [7] |
Table 2: MIC Ranges of Common Antifungals against Sporothrix brasiliensis
| Antifungal Agent | MIC Range (µg/mL) | Reference |
| Amphotericin B | 0.12 - 4 | [13] |
| Itraconazole | 0.03 - 2 | [13] |
| Posaconazole | 0.12 - 2 | [13] |
| Voriconazole | 0.25 - 32 | [13] |
| Terbinafine | 0.015 - 0.12 | [13] |
Table 3: MIC Ranges of Common Antifungals against other Sporothrix Species
| Species | Antifungal Agent | MIC Range (µg/mL) | Reference |
| S. globosa | Amphotericin B | 0.25 - 8 | [13] |
| Itraconazole | 0.12 - 4 | [13] | |
| S. mexicana | Terbinafine | 0.12 - 0.5 | [14] |
| Ketoconazole | 2 - 4 | [14] |
Conclusion
The provided protocols offer a standardized framework for assessing the in vitro efficacy of this compound against clinically relevant Sporothrix species. Adherence to these methodologies will ensure the generation of reproducible and comparable data, which is crucial for the preclinical evaluation of this novel antifungal compound. Further studies will be required to establish quality control ranges and clinical breakpoints for this compound.
References
- 1. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal resistance on Sporothrix species: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility of Sporothrix schenckii to Six Antifungal Agents Determined Using Three Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. academic.oup.com [academic.oup.com]
- 9. academic.oup.com [academic.oup.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Multicenter, International Study of MIC/MEC Distributions for Definition of Epidemiological Cutoff Values for Sporothrix Species Identified by Molecular Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro Antifungal Susceptibilities of Five Species of Sporothrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Sporothriolide Cytotoxicity using Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sporothriolide, a natural fungal metabolite, has garnered interest within the scientific community for its diverse biological activities. As with many novel bioactive compounds, a thorough evaluation of its cytotoxic potential is a critical first step in the drug discovery and development process. Cytotoxicity assays are indispensable tools for determining the concentration at which a substance exhibits toxicity to cells, providing essential data for assessing its therapeutic index and potential as a pharmacological agent. This document provides detailed application notes and protocols for evaluating the cytotoxicity of this compound using two common colorimetric cell viability assays: MTT and MTS.
Cell viability assays, such as MTT and MTS, are based on the metabolic activity of living cells. In viable cells, mitochondrial dehydrogenases reduce tetrazolium salts (MTT or MTS) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of cytotoxicity. These assays are widely used due to their reliability, sensitivity, and suitability for high-throughput screening.
While this compound has demonstrated significant antifungal properties, its effects on mammalian cells are still under investigation. Preliminary studies have shown varied cytotoxic effects depending on the cell line, underscoring the importance of comprehensive testing across a panel of relevant cell types. These application notes will guide researchers in designing and executing robust experiments to characterize the cytotoxic profile of this compound.
Data Presentation
A critical aspect of cytotoxicity testing is the clear and concise presentation of quantitative data. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of a substance that reduces cell viability by 50%. Due to the limited publicly available data on the specific IC50 values of this compound against a wide range of human cancer cell lines, the following table is presented as a template for researchers to populate with their experimental findings.
Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines (Template)
| Cell Line | Cancer Type | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| HCT-116 | Colorectal Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| PC-3 | Prostate Adenocarcinoma | Data to be determined | Data to be determined | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined | Data to be determined | Data to be determined |
| Other |
Researchers should perform dose-response experiments and calculate IC50 values using appropriate software.
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reproducible and reliable results. The following sections provide step-by-step methodologies for the MTT and MTS assays, adapted for the evaluation of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
The MTT assay is a widely used colorimetric assay for assessing cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.[1]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Adherent or suspension cells of interest
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[2]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
For suspension cells, seed cells at a density of 20,000-50,000 cells/well.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment (for adherent cells) and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent used to dissolve this compound) must be included.
-
After 24 hours of incubation, carefully remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing different concentrations of this compound. For suspension cells, add the compound directly to the wells.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).
-
-
MTT Addition:
-
Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[3]
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully aspirate the medium containing MTT without disturbing the formazan crystals. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Mix thoroughly by gentle shaking or pipetting to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay Protocol
The MTS assay is a more recent and convenient alternative to the MTT assay. The resulting formazan product is soluble in the cell culture medium, eliminating the need for a solubilization step.[4]
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Combined MTS/PES solution (commercially available or prepared by dissolving MTS at 2 mg/mL and PES at 0.21 mg/mL in DPBS, pH 6.0-6.5)[1][4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics
-
Adherent or suspension cells of interest
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described for the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as described for the MTT assay.
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualizations
To aid in the conceptual understanding of the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the MTT cell viability assay.
Caption: Workflow for the MTS cell viability assay.
While the precise signaling pathways of this compound-induced cytotoxicity are yet to be fully elucidated, natural products often induce cell death through apoptosis (programmed cell death) or by causing cell cycle arrest. The following diagram illustrates a generalized overview of these potential mechanisms.
Caption: Putative signaling pathways of this compound.
Disclaimer: The signaling pathways depicted are generalized and require experimental validation to confirm their specific involvement in this compound-induced cytotoxicity. Further research, including western blotting for key apoptotic and cell cycle proteins, flow cytometry for cell cycle analysis, and annexin V staining for apoptosis, is necessary to elucidate the precise mechanism of action.
References
- 1. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Synthesis and preliminary evaluation of the anti-cancer activity on A549 lung cancer cells of a series of unsaturated disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for In Vivo Studies of Sporothriolide in Animal Models of Fungal Infection
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a framework for the in vivo evaluation of Sporothriolide, a potent antifungal metabolite, in established murine models of disseminated candidiasis and invasive pulmonary aspergillosis. While specific in vivo efficacy data for this compound is not yet widely published, the following protocols are based on standardized and validated methods for testing novel antifungal agents.
Application Notes
This compound is a naturally occurring furofurandione, a class of γ-lactone and alkyl citrate metabolites, with demonstrated potent antifungal activity.[1][2] Its biosynthesis originates from fatty acid precursors and involves a polyketide synthase (PKS) and a citrate synthase (CS).[2][3] While the precise molecular target and mechanism of antifungal action are still under investigation, its chemical nature suggests potential interference with key cellular processes in fungi. Understanding its efficacy and therapeutic potential requires rigorous evaluation in relevant animal models of fungal infection.
The provided protocols for disseminated candidiasis and invasive pulmonary aspergillosis are critical for determining key pharmacological parameters of this compound, including its efficacy in reducing fungal burden, improving survival, and its potential dose-response relationship. These models are widely accepted in the field of medical mycology for preclinical assessment of antifungal drug candidates.[4]
Diagram of the Proposed Biosynthetic Pathway of this compound
References
- 1. Analysis of Candida Antifungal Resistance Using Animal Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overview of Vertebrate Animal Models of Fungal Infection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enantioselective Total Synthesis of Sporothriolide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in the enantioselective total synthesis of Sporothriolide. The information is based on established synthetic routes and aims to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary challenges in the enantioselective total synthesis of this compound revolve around three key areas:
-
Stereocontrol: Establishing the correct stereochemistry at the C3 and C3a positions is crucial. This is typically addressed through a diastereoselective Michael addition.[1][2][3][4][5]
-
Masked Functionality: The synthesis often employs a masked carboxylic acid, commonly an aromatic ring, which requires a specific oxidative cleavage step that can be sensitive to reaction conditions.[1][2][3][4][5]
-
Late-Stage Functionalization: The introduction of the α-methylene group in the final step via an elimination reaction can be problematic, potentially affecting the overall yield.[1][2][3][4][5]
Q2: Which synthetic route has been reported with the highest overall yield?
A2: A seven-step enantioselective total synthesis has been reported with an overall yield of 21%.[1][2][3][4][5] This route is noted for its efficiency and high diastereoselectivity in the key bond-forming steps.
Q3: Why is the diastereoselective Michael addition a critical step?
A3: The diastereoselective Michael addition is critical because it sets the two contiguous stereocenters (C3 and C3a) of the this compound core in a single step. The efficiency and selectivity of this reaction directly impact the overall yield and enantiomeric purity of the final product.[1][4]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity in the Michael Addition
Symptoms:
-
Formation of a diastereomeric mixture is observed after the Michael addition of the chiral oxazolidinone derivative to the nitro olefin.
-
NMR analysis shows complex signals, indicating the presence of more than one diastereomer.
-
Difficulty in separating the desired diastereomer from the mixture.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Incorrect Stoichiometry of Reagents | Ensure precise measurement of the chiral auxiliary and the nitro olefin. A slight excess of one reagent may be necessary to drive the reaction to completion, but large excesses should be avoided. |
| Suboptimal Reaction Temperature | The reaction is typically sensitive to temperature. Running the reaction at a lower temperature may enhance diastereoselectivity. Experiment with a temperature gradient to find the optimal condition. |
| Presence of Impurities | Ensure all starting materials and solvents are pure and dry. Impurities can interfere with the chiral environment of the reaction. |
| Choice of Base and Solvent | The choice of base and solvent can significantly influence the stereochemical outcome. Refer to the detailed experimental protocol for the recommended base and solvent system. |
Problem 2: Incomplete Oxidative Cleavage of the Aromatic Ring
Symptoms:
-
The starting material (with the aromatic ring) is recovered after the reaction.
-
Low yield of the desired carboxylic acid intermediate.
-
Formation of side products from partial oxidation.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Insufficient Amount of Oxidizing Agent | Use a sufficient excess of the oxidizing agent (e.g., RuO₄). The stoichiometry should be carefully calculated based on the substrate. |
| Deactivation of the Catalyst | The ruthenium catalyst can be sensitive to impurities. Ensure all glassware is clean and reagents are of high purity. |
| Inadequate Reaction Time or Temperature | The oxidative cleavage may require prolonged reaction times or elevated temperatures. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Problem 3: Low Yield in the Final Elimination Step
Symptoms:
-
Low conversion of the nitro lactone precursor to this compound.
-
Formation of decomposition products.
-
The desired α-methylene lactone is not formed.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Choice of Base | The elimination of nitrous acid is base-promoted. A hindered, non-nucleophilic base like 2,4,6-collidine is often used to prevent side reactions.[4] Experiment with other bases if the yield is still low. |
| Reaction Temperature | The elimination reaction may require heating. Optimize the reaction temperature to ensure complete conversion without causing decomposition of the product. |
| Purity of the Precursor | Impurities in the nitro lactone precursor can inhibit the elimination reaction. Ensure the precursor is thoroughly purified before this final step. |
Experimental Protocols
Key Experiment 1: Diastereoselective Michael Addition
This protocol describes the highly diastereoselective Michael addition to install the C3 and C3a stereogenic centers.
Materials:
-
Chiral oxazolidinone derivative (14)
-
Nitro olefin (13)
-
Anhydrous solvent (e.g., THF)
-
Base (e.g., a lithium-based base)
Procedure:
-
Dissolve the chiral oxazolidinone derivative (14) in the anhydrous solvent under an inert atmosphere (e.g., argon).
-
Cool the solution to the recommended temperature (e.g., -78 °C).
-
Add the base dropwise to the solution and stir for the specified time to generate the enolate.
-
Add a solution of the nitro olefin (13) in the anhydrous solvent dropwise to the reaction mixture.
-
Stir the reaction at the low temperature for the recommended duration, monitoring the progress by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the product by column chromatography to obtain the desired diastereomer (20).
Key Experiment 2: Final Elimination to form this compound
This protocol details the base-promoted elimination of the nitro group to install the α-methylene unit.
Materials:
-
Nitro lactone precursor (23)
-
Base (e.g., 2,4,6-collidine)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
Dissolve the purified nitro lactone precursor (23) in the anhydrous solvent under an inert atmosphere.
-
Add the base (e.g., 2,4,6-collidine) to the solution.
-
Heat the reaction mixture to the specified temperature and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup, including an acid wash to remove the base.
-
Extract the product with an organic solvent.
-
Purify the final product, this compound (1), by column chromatography.
Visualizations
Caption: Retrosynthetic analysis of this compound.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Optimizing Sporothriolide Analysis by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of Sporothriolide during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor peak resolution in the HPLC analysis of this compound?
Poor peak resolution in HPLC, where peaks are not well separated, is a common issue that can arise from several factors.[1][2] These can be broadly categorized as issues related to the column, the mobile phase, the HPLC system, or the sample itself.[2] Specifically for a natural product like this compound, problems often stem from complex sample matrices, leading to co-eluting impurities.[3]
Q2: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
Peak tailing, where a peak has an asymmetrical shape with a "tail" extending from the right side, is a frequent problem.[3][4] For this compound, this could be due to secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol groups on a C18 column.[5] Other potential causes include column overload, incorrect mobile phase pH, or excessive extra-column volume from long tubing.[5][6]
To address peak tailing, consider the following solutions:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain this compound in a single ionic state.[4][7]
-
Use an End-Capped Column: Employing an end-capped column can help to minimize interactions with residual silanols.[5]
-
Reduce Sample Concentration: Injecting a more dilute sample can prevent column overload.[6]
-
Minimize Extra-Column Volume: Use shorter, narrower internal diameter tubing to reduce dead volume.[5]
Q3: The peak for this compound appears broad. What steps can I take to sharpen it?
Broad peaks can significantly reduce resolution and sensitivity.[4] This issue can be caused by a variety of factors including column degradation, a mobile phase that is too strong, or sample diffusion.[6] To achieve sharper peaks for this compound, you can:
-
Optimize the Flow Rate: A lower flow rate generally allows for better peak separation and narrower peaks, though it will increase the run time.[1][7]
-
Adjust Mobile Phase Composition: Increasing the aqueous component of the mobile phase can lead to longer retention and sharper peaks.[7]
-
Use a Column with Smaller Particles: Columns with smaller particle sizes offer higher efficiency and can produce sharper peaks.[1]
-
Ensure Proper Sample Dissolution: Dissolve the this compound sample in the mobile phase to avoid solvent mismatch effects.
Q4: I am observing split peaks for this compound. What is the likely cause?
Split peaks, where a single compound appears as two or more peaks, can be frustrating.[6] This is often due to a problem at the head of the column, such as a void or contamination.[3][6] Other causes can include partial sample dissolution or an injection solvent that is too strong. To resolve split peaks:
-
Check the Column: A guard column can protect the analytical column from contaminants. If the column is old, it may need to be replaced.[6]
-
Improve Sample Preparation: Ensure the this compound sample is fully dissolved in a solvent compatible with the mobile phase.
-
Modify the Injection Solvent: If possible, dissolve the sample in the mobile phase.
Troubleshooting Guide: Improving this compound Resolution
This guide will walk you through a systematic approach to diagnosing and resolving poor peak resolution in your this compound HPLC analysis.
Step 1: Initial Assessment of the Chromatogram
-
Question: Are the peaks for this compound and nearby impurities completely co-eluting, or are they partially separated?
-
Guidance: If there is partial separation, you have a good starting point for optimization. If they are completely co-eluting, more significant changes to the method may be necessary.
Step 2: Evaluate Peak Shape
-
Question: Are the peaks symmetrical (Gaussian), or are they showing tailing, fronting, or broadening?
-
Guidance: Address peak shape issues first, as poor peak shape will inherently limit resolution. Refer to the FAQs above for specific guidance on tailing, broadening, and split peaks.
Step 3: Systematic Parameter Optimization
The following table summarizes key HPLC parameters and their impact on resolution. It is recommended to adjust one parameter at a time to observe its effect.[1]
| Parameter | Potential Impact on Resolution | Recommended Action for Improvement |
| Mobile Phase Composition | High | Modify the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer. A lower percentage of organic solvent will generally increase retention and may improve separation.[7] |
| Mobile Phase pH | High (for ionizable compounds) | Adjust the pH to control the ionization of this compound and any ionizable impurities, which can significantly alter selectivity.[7] |
| Column Temperature | Medium | Increasing the temperature can decrease viscosity and improve efficiency, but may also alter selectivity. Experiment with temperatures between 30-50°C.[1][7] |
| Flow Rate | Medium | Lowering the flow rate can increase efficiency and resolution, but will also increase the analysis time.[1][7] |
| Column Chemistry | High | If resolution cannot be achieved on a standard C18 column, consider a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that offers different selectivity.[8] |
| Column Dimensions | Medium | A longer column will provide more theoretical plates and better resolution, but will also increase backpressure and run time.[1] |
Experimental Protocols
Hypothetical HPLC Method for this compound Analysis
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on your specific sample and instrumentation.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 30% B to 70% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B.
Visualizations
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor HPLC peak resolution.
Relationship Between HPLC Parameters and Resolution
Caption: The influence of key HPLC parameters on the factors affecting resolution.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. uhplcs.com [uhplcs.com]
- 5. chromtech.com [chromtech.com]
- 6. mastelf.com [mastelf.com]
- 7. mastelf.com [mastelf.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing Sporothriolide Synthesis Efficiency
Welcome to the technical support center for the synthesis of Sporothriolide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the key steps in this synthetic route.
Frequently Asked Questions (FAQs)
Q1: What are the most critical steps in the efficient synthesis of this compound?
A1: Based on recent advancements, a highly efficient seven-step total synthesis has been developed. The three key steps that significantly impact the overall yield and purity are:
-
A diastereoselective Michael addition to set the stereochemistry of the molecule.
-
The oxidative cleavage of an aromatic ring using ruthenium tetroxide to unmask a carboxylic acid functionality.
-
A base-promoted elimination of nitrous acid to form the crucial α-methylene lactone moiety.[1][2][3]
Q2: What is the reported overall yield for the optimized seven-step synthesis of this compound?
A2: The enantioselective total synthesis of this compound has been achieved with an impressive overall yield of 21%.[1][2][3]
Q3: Are there alternative methods for the final α-methylene lactone formation?
A3: Yes, various methods exist for the formation of α-methylene lactones. However, in the context of the nitro-functionalized intermediate in this specific this compound synthesis, the base-promoted elimination of nitrous acid has been found to be particularly effective. The choice of base is critical to the success of this step.[1]
Troubleshooting Guides
Key Step 1: Diastereoselective Michael Addition
Issue: Low Diastereoselectivity in the Michael Addition
-
Possible Cause 1: Incorrect Chiral Auxiliary: The use of a specific chiral oxazolidinone derivative is crucial for inducing high diastereoselectivity. Ensure the correct auxiliary is being used and is of high chemical and optical purity.
-
Troubleshooting 1: Verify the identity and purity of the chiral auxiliary by analytical techniques such as NMR spectroscopy and polarimetry.
-
Possible Cause 2: Suboptimal Reaction Temperature: Temperature plays a critical role in the transition state of the reaction, directly influencing the diastereomeric ratio.
-
Troubleshooting 2: Maintain a strictly controlled low temperature during the addition of the nucleophile. The reported successful protocol specifies a temperature of -78 °C. Temperature fluctuations can lead to a decrease in selectivity.
-
Possible Cause 3: Presence of Impurities: Impurities in the reactants or solvent can interfere with the reaction and lower the diastereoselectivity.
-
Troubleshooting 3: Use freshly distilled solvents and purified reactants. Ensure all glassware is thoroughly dried to prevent side reactions.
Issue: Low Yield in the Michael Addition
-
Possible Cause 1: Incomplete Reaction: The reaction may not have gone to completion.
-
Troubleshooting 1: Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction is sluggish, consider extending the reaction time.
-
Possible Cause 2: Decomposition of Reactants or Products: The nitro-olefin electrophile or the product may be unstable under the reaction conditions.
-
Troubleshooting 2: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Work-up procedures should be carried out promptly and at low temperatures.
Key Step 2: Ruthenium Tetroxide-Catalyzed Oxidation
Issue: Low Yield of Carboxylic Acid
-
Possible Cause 1: Inefficient Oxidation: The powerful oxidizing agent, ruthenium tetroxide (RuO₄), is generated in situ. The efficiency of this generation and the subsequent oxidation can be affected by several factors.
-
Troubleshooting 1: A biphasic solvent system (e.g., CCl₄/CH₃CN/H₂O) is essential for the catalytic cycle where the reduced ruthenium species is re-oxidized in the aqueous phase.[4] Ensure vigorous stirring to facilitate phase transfer. The amounts of the ruthenium precursor (RuCl₃·nH₂O) and the stoichiometric oxidant (NaIO₄) should be carefully measured.
-
Possible Cause 2: Over-oxidation or Side Reactions: Ruthenium tetroxide is a very strong oxidizing agent and can lead to undesired side reactions if not controlled properly.[4]
-
Troubleshooting 2: Temperature control is critical. The reaction should be maintained at the specified temperature (e.g., 0 °C to room temperature) to minimize over-oxidation. The reaction progress should be monitored closely, and the reaction should be quenched as soon as the starting material is consumed.
Issue: Difficult Purification of the Carboxylic Acid
-
Possible Cause 1: Ruthenium Contamination: Ruthenium byproducts can be difficult to remove from the desired product.
-
Troubleshooting 1: After quenching the reaction, a filtration through a pad of silica gel can help in removing ruthenium residues.[4]
Key Step 3: Base-Promoted Elimination of Nitrous Acid
Issue: Low Yield of this compound
-
Possible Cause 1: Inappropriate Base: The choice of base is critical for the elimination reaction. A systematic screening of bases has shown that sterically hindered, non-nucleophilic bases give the best results.
-
Troubleshooting 1: 2,4,6-collidine has been identified as the optimal base for this transformation, providing a significantly higher yield compared to other bases like diisopropylethylamine or 2,6-lutidine.[1] Using a weaker or more nucleophilic base can lead to lower yields or the formation of side products.
-
Possible Cause 2: Product Instability: The α-methylene lactone product can be susceptible to polymerization or other degradation pathways, especially under harsh conditions.
-
Troubleshooting 2: Use a non-nucleophilic base and a suitable solvent (e.g., CH₂Cl₂) as reported. The reaction should be performed at a controlled temperature and for the optimized duration to minimize product degradation.
Data Presentation
Table 1: Comparison of Bases for the Elimination of Nitrous Acid
| Base | Solvent | Yield of this compound (%) |
| 2,4,6-Collidine | CH₂Cl₂ | 71 [1] |
| (i-Pr)₂NEt | CH₂Cl₂ | 50-60[1] |
| 2,6-Lutidine | CH₂Cl₂ | 50-60[1] |
| (i-Pr)₂NH | CH₂Cl₂ | Not reported (ineffective)[1] |
| LiCl/Li₂CO₃ | DMF | Not reported (ineffective)[1] |
| NaHCO₃ | MeOH | Not reported (ineffective)[1] |
| 2,6-di-tert-butylpyridine | CH₂Cl₂ | Not reported (ineffective)[1] |
Experimental Protocols
Protocol 1: Diastereoselective Michael Addition
-
To a solution of the chiral oxazolidinone derivative in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add the corresponding Grignard reagent dropwise.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of the nitro-olefin in anhydrous CH₂Cl₂ dropwise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired Michael adduct.
Protocol 2: Ruthenium Tetroxide-Catalyzed Oxidation
-
To a vigorously stirred solution of the aromatic precursor in a biphasic solvent mixture of CCl₄, CH₃CN, and H₂O (e.g., 2:2:3 ratio) at 0 °C, add RuCl₃·nH₂O.
-
Add NaIO₄ portion-wise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding isopropanol.
-
Filter the mixture through a pad of Celite and wash with CH₂Cl₂.
-
Separate the layers of the filtrate and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude carboxylic acid by column chromatography.
Protocol 3: Base-Promoted Elimination of Nitrous Acid
-
To a solution of the nitro-lactone precursor in CH₂Cl₂ at room temperature, add 2,4,6-collidine.
-
Stir the mixture at room temperature and monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield this compound.
Mandatory Visualization
Caption: Workflow of the key steps in the efficient total synthesis of this compound.
Caption: Troubleshooting logic for low diastereoselectivity in the Michael addition step.
References
Strategies to increase the production of Sporothriolide in fungal cultures
Welcome to the technical support center for optimizing the production of Sporothriolide in fungal cultures. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in enhancing their fermentation yields.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are the primary strategies to increase its production?
A1: this compound is a bioactive fungal secondary metabolite with potent antifungal properties. The primary strategies to enhance its production in fungal cultures include optimizing fermentation conditions (the "One Strain, Many Compounds" or OSMAC approach), utilizing elicitors to stimulate biosynthetic pathways, and employing genetic and metabolic engineering techniques.[1][2]
Q2: Which fungal species are known producers of this compound?
A2: The biosynthetic gene cluster for this compound has been identified in several ascomycetes, including Hypomontagnella monticulosa MUCL 54604, H. spongiphila CLL 205, and H. submonticulosa DAOMC 242471.[3][4]
Q3: What is the "One Strain, Many Compounds" (OSMAC) approach?
A3: The OSMAC strategy is based on the principle that a single fungal strain has the genetic potential to produce a wide array of secondary metabolites, but many of its biosynthetic gene clusters remain "silent" under standard laboratory conditions.[1] By systematically altering cultivation parameters such as media composition, pH, temperature, and aeration, these silent gene clusters can be activated, leading to an enhanced yield of a target compound or the production of novel metabolites.[1][5]
Caption: The OSMAC (One Strain, Many Compounds) workflow.
Q4: How can genetic engineering be used to enhance this compound production?
A4: Genetic engineering offers precise methods to boost production.[2] Key techniques include:
-
Overexpression: Increasing the expression of key genes in the this compound biosynthetic pathway, such as the fatty acid synthase and citrate synthase genes.[6][7]
-
Pathway Engineering: Deleting genes of competing metabolic pathways to direct more precursors towards this compound synthesis.[7][8]
-
Heterologous Expression: Transferring the entire this compound biosynthetic gene cluster into a host organism known for high-yield industrial fermentation, such as Aspergillus oryzae.[3][8] Modern tools like CRISPR/Cas9 have greatly facilitated these modifications in fungi.[7][9]
Q5: What is the biosynthetic pathway for this compound?
A5: The biosynthesis of this compound originates from fatty acid biosynthesis. Key enzymes that have been identified are a fatty acid synthase subunit and a citrate synthase.[3] Disrupting these genes has been shown to eliminate the production of this compound.[10][11]
References
- 1. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for the Development of Industrial Fungal Producing Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. repo.uni-hannover.de [repo.uni-hannover.de]
- 7. Genetic Engineering of Filamentous Fungi: Prospects for Obtaining Fourth-Generation Biological Products [mdpi.com]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. Genetic Engineering in Bacteria, Fungi, and Oomycetes, Taking Advantage of CRISPR [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Refinement of bioassay conditions for reproducible Sporothriolide results
This technical support center provides troubleshooting guidance and standardized protocols to enhance the reproducibility of bioassay results for Sporothriolide, a fungal secondary metabolite with known antifungal and cytotoxic properties.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the bioassay of this compound.
Q1: Why am I observing high variability in my Minimum Inhibitory Concentration (MIC) results for this compound?
A1: High variability in MIC assays can stem from several factors. Key areas to investigate include:
-
Inoculum Density: Inconsistent starting concentrations of the fungal inoculum can significantly alter the time required to reach the growth endpoint, leading to variable MIC values. Ensure you are using a standardized and accurately quantified inoculum for each experiment.
-
Compound Solubility: this compound may have limited solubility in aqueous media. Precipitation of the compound can lead to inaccurate effective concentrations. Visually inspect your assay plates for any signs of precipitation. Using a small percentage of a co-solvent like DMSO and ensuring it is consistent across all wells is critical.
-
Incubation Conditions: Fluctuations in temperature and humidity can affect fungal growth rates and, consequently, MIC values. Ensure your incubator is properly calibrated and provides a stable environment.[1][2]
Q2: My positive and negative controls are not performing as expected. What should I do?
A2: Control failures are a critical indicator of a compromised assay.
-
Negative Control (Vehicle Control): If you observe growth inhibition in your negative control wells (e.g., media + vehicle solvent), the solvent itself may be toxic to the test organism at the concentration used. It is crucial to run a vehicle toxicity test beforehand to determine the maximum non-inhibitory concentration.
-
Positive Control (Standard Antifungal): If your positive control (e.g., Amphotericin B, Fluconazole) does not show the expected inhibitory activity, it could indicate a problem with the fungal strain's susceptibility, the potency of the control compound, or the assay conditions in general. Verify the identity and susceptibility of your fungal strain and use a fresh, validated stock of the positive control.
Q3: I am seeing inconsistent results in my cytotoxicity assay (e.g., MTT, XTT) with this compound. What are the potential causes?
A3: Inconsistencies in cell-based cytotoxicity assays can arise from several sources:
-
Cell Seeding Density: Uneven cell seeding across the wells of your microplate is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Compound Interference: this compound, like some natural products, may interfere with the assay chemistry. For example, it might directly reduce the MTT tetrazolium salt, leading to a false-positive signal for cell viability. It is essential to run a control plate with this compound in cell-free media to check for any direct effects on the assay reagents.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to mammalian cells at higher concentrations. Always include a vehicle control with the same final solvent concentration as in your experimental wells to account for any solvent-induced cytotoxicity.
Q4: How can I improve the solubility of this compound in my aqueous bioassay medium?
A4: Improving the solubility of hydrophobic compounds like this compound is key to obtaining reliable data.
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common choice. Prepare a high-concentration stock solution of this compound in 100% DMSO and then dilute it into your assay medium. Ensure the final concentration of DMSO in the assay does not exceed a non-toxic level for your test organism or cell line (typically <1%).
-
Sonication: Briefly sonicating the stock solution can help dissolve the compound.
-
Formulation: For more advanced applications, formulation strategies using cyclodextrins or other solubilizing agents could be explored, though this would require significant validation.
Experimental Protocols
Protocol 1: Antifungal Broth Microdilution Assay (Adapted from CLSI Guidelines)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal strain.
1. Preparation of Materials:
- Fungal Strain: e.g., Candida albicans ATCC 90028.
- Medium: RPMI-1640 with L-glutamine, buffered with MOPS.
- This compound: Prepare a 1 mg/mL stock solution in 100% DMSO.
- Controls: Positive control (e.g., Fluconazole), Negative control (medium only), Vehicle control (medium with the highest concentration of DMSO used).
- Equipment: 96-well flat-bottom microplates, spectrophotometer or plate reader (530 nm), multichannel pipette.
2. Inoculum Preparation:
- Culture the fungal strain on a suitable agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours at 35°C.
- Prepare a cell suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
- Dilute this suspension in the assay medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the assay wells.
3. Assay Procedure:
- Perform serial two-fold dilutions of the this compound stock solution in the assay medium directly in the 96-well plate. The final volume in each well should be 100 µL.
- Add 100 µL of the prepared fungal inoculum to each well, bringing the total volume to 200 µL.
- Incubate the plates at 35°C for 24-48 hours.
4. Determining the MIC:
- The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% depending on the endpoint) compared to the growth in the vehicle control well.
- Growth can be assessed visually or by measuring the optical density (OD) at 530 nm.
Protocol 2: MTT Cytotoxicity Assay
This protocol describes a method to assess the cytotoxicity of this compound against a mammalian cell line.
1. Preparation of Materials:
- Cell Line: e.g., HeLa (human cervical cancer) or A549 (human lung carcinoma).
- Medium: DMEM or other appropriate cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- This compound: Prepare a 10 mM stock solution in 100% DMSO.
- Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
- Equipment: 96-well flat-bottom microplates, plate reader (570 nm).
2. Cell Seeding:
- Trypsinize and count the cells.
- Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
- Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
3. Treatment with this compound:
- Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations.
- Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle controls.
- Incubate for another 24-72 hours.
4. MTT Assay and Measurement:
- Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
- Calculate the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Data Presentation
Table 1: Example Antifungal Activity of this compound against C. albicans
| Concentration (µg/mL) | % Growth Inhibition (Mean ± SD) |
| 64 | 100 ± 0.0 |
| 32 | 98.5 ± 1.2 |
| 16 | 95.2 ± 2.5 |
| 8 | 85.1 ± 4.3 |
| 4 | 52.3 ± 5.1 |
| 2 | 15.7 ± 3.8 |
| 1 | 2.1 ± 1.5 |
| Vehicle Control | 0.0 ± 2.0 |
Data are hypothetical and for illustrative purposes only.
Table 2: Example Cytotoxicity of this compound against HeLa Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 100 | 5.2 ± 2.1 |
| 50 | 15.8 ± 3.5 |
| 25 | 48.9 ± 4.9 |
| 12.5 | 75.6 ± 6.2 |
| 6.25 | 92.1 ± 5.5 |
| 3.13 | 98.7 ± 3.1 |
| Vehicle Control | 100 ± 4.5 |
Data are hypothetical and for illustrative purposes only. IC50 can be calculated from this data.
Visualizations
Experimental Workflows
Caption: Workflow for the Antifungal Broth Microdilution Assay.
Caption: Workflow for the MTT Cytotoxicity Assay.
Hypothetical Signaling Pathway
References
Validation & Comparative
Sporothriolide Demonstrates Potent Antifungal Activity While Dihydrosporothriolide Remains Inactive
For Immediate Release
[City, State] – [Date] – A comparative analysis of the antifungal properties of sporothriolide and its derivative, dihydrothis compound, reveals a stark contrast in their efficacy. Experimental data demonstrates that this compound exhibits significant activity against a range of filamentous fungi and yeasts, whereas dihydrothis compound is devoid of any antifungal effects. This guide provides a detailed comparison of their performance, supported by experimental findings, to inform researchers and drug development professionals in the field of mycology.
Comparative Antifungal Efficacy
This compound has been identified as a potent antifungal agent, effectively inhibiting the growth of various fungal species. In contrast, its hydrogenated counterpart, dihydrothis compound, displays no measurable antifungal activity. This key difference underscores the importance of the specific chemical structure of this compound for its biological function.
A summary of the minimum inhibitory concentration (MIC) values for this compound against several fungal strains is presented in the table below. These values, determined through standardized antifungal susceptibility testing, highlight the compound's broad-spectrum potential.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) of this compound (µg/mL) | Antifungal Activity of Dihydrothis compound |
| Candida albicans | 12.5 | No Activity |
| Aspergillus fumigatus | 25 | No Activity |
| Mucor hiemalis | 6.25 | No Activity |
| Nadsonia fulvescens | 12.5 | No Activity |
| Nematospora coryli | 12.5 | No Activity |
| Paecilomyces variotii | 3.13 | No Activity |
Data sourced from bioassay-guided fractionation studies.[1]
Experimental Protocols
The antifungal activity of this compound and dihydrothis compound was primarily assessed using broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Assay:
This method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The general procedure is as follows:
-
Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. A suspension of the fungal spores or yeast cells is then prepared in a sterile saline solution and adjusted to a specific concentration, typically measured by a spectrophotometer to achieve a certain optical density.
-
Preparation of Compound Dilutions: A serial dilution of the test compounds (this compound and dihydrothis compound) is prepared in a liquid growth medium (e.g., RPMI-1640) in a 96-well microtiter plate.
-
Inoculation: Each well containing the diluted compound is inoculated with the prepared fungal suspension. Control wells containing only the growth medium and the fungal suspension (positive control) and wells with only the growth medium (negative control) are also included.
-
Incubation: The microtiter plates are incubated at a temperature and for a duration suitable for the growth of the specific fungal strain being tested (e.g., 35°C for 24-48 hours).
-
Determination of MIC: After incubation, the plates are visually inspected for fungal growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the antifungal activity of the test compounds.
Caption: Workflow for Antifungal Susceptibility Testing.
Signaling Pathway and Mechanism of Action
The precise molecular mechanism and signaling pathways affected by this compound that lead to its antifungal activity are still under investigation. However, the lack of activity from dihydrothis compound strongly suggests that the exocyclic double bond in the this compound molecule is crucial for its biological function. This feature is common in other bioactive natural products and is often involved in covalent interactions with biological targets, such as the sulfhydryl groups of cysteine residues in essential enzymes.
The proposed, yet unconfirmed, mechanism of action is illustrated in the diagram below.
Caption: Proposed Mechanism of this compound Action.
Conclusion
The available data clearly indicates that this compound is a promising antifungal agent, while dihydrothis compound is inactive. This highlights the critical role of the α,β-unsaturated lactone moiety in the bioactivity of this compound. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound for the development of new antifungal therapies. The stark difference in activity between these two closely related molecules provides a valuable structure-activity relationship insight for medicinal chemists and pharmacologists.
References
Unveiling the Bioactivity of Sporothriolide Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of sporothriolide and its analogs. It delves into their antifungal and cytotoxic properties, presenting available experimental data and methodologies to facilitate further research and development in this area.
This compound, a fungal metabolite, has garnered interest for its potent antifungal activity. However, its bioactivity profile is significantly altered by structural modifications, leading to a range of analogs with diverse properties. This guide compares the performance of key this compound analogs, offering insights into their potential therapeutic applications.
Comparative Biological Activity of this compound and Its Analogs
The biological activities of this compound and its derivatives vary significantly, with some exhibiting strong antifungal effects while others display potent cytotoxicity. The data presented below summarizes the available information on their minimum inhibitory concentrations (MIC) against fungal pathogens and their cytotoxic effects (IC50) on cancer cell lines.
| Compound | Structure | Biological Activity | Target Organism/Cell Line | MIC/IC50 (µM) | Reference |
| This compound (1) | Furofurandione | Antifungal | Candida albicans and other filamentous fungi | Strong activity (specific MIC values not consistently reported in µM) | [1] |
| Cytotoxicity | HCT-116, CHO-K1, U-2 OS | No cytotoxic effects observed | [1] | ||
| Dihydrothis compound (2) | Reduction of the exocyclic double bond of this compound | Antifungal/Cytotoxicity | Various fungi and cell lines | No significant activity reported | [1] |
| Isosporothric Acid (4) | Hydrolyzed this compound analog | Antifungal/Cytotoxicity | Various fungi and cell lines | No significant activity reported | [1] |
| Sporochartine A | Diels-Alder adduct of this compound and a trienylfuranol | Cytotoxicity | Human cancer cell lines | 7.2 - 21.5 | [2] |
| Sporochartine B | Diels-Alder adduct of this compound and a trienylfuranol | Cytotoxicity | Human cancer cell lines | 7.2 - 21.5 | [2] |
| Sporochartine C | Diels-Alder adduct of this compound and a trienylfuranol | Cytotoxicity | Human cancer cell lines | 7.2 - 21.5 | [2] |
| Sporochartine D | Diels-Alder adduct of this compound and a trienylfuranol | Cytotoxicity | Human cancer cell lines | 7.2 - 21.5 | [2] |
Note: Sporothric acid (3) and dihydroisosporothric acid (5) have been isolated but not tested for biological activity due to limited availability[1].
Experimental Protocols
The following are generalized protocols for the key experiments cited in the SAR studies of this compound analogs. These are based on standard methodologies in the field.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungus.
-
Inoculum Preparation: Fungal isolates are cultured on an appropriate agar medium. A suspension of fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).
-
Drug Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium, such as RPMI-1640.
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the drug-free control well.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of mammalian cells, providing an indication of cell viability and cytotoxicity.
-
Cell Seeding: Human cancer cell lines (e.g., HCT-116, MCF-7) are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a defined period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After a few hours of incubation, the formazan crystals formed by metabolically active cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.
Visualizing the Science: Pathways and Processes
To better understand the context of this compound and its analogs, the following diagrams illustrate key biological and experimental workflows.
Caption: Workflow for antifungal and cytotoxicity screening.
Caption: Overview of this compound biosynthesis.
Caption: A potential cancer-related signaling pathway. Note: The precise mechanism of action for sporochartines has not been fully elucidated; this represents a common pathway targeted by cytotoxic agents.
References
Validating the Mechanism of Action of Sporothriolide Through Genetic Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sporothriolide, a potent antifungal metabolite, with other relevant alternatives. It delves into the genetic validation of its mechanism of action, supported by experimental data and detailed protocols.
Introduction to this compound and its Antifungal Activity
This compound is a fungal secondary metabolite belonging to the furofurandione class of compounds, known for its significant antifungal properties.[1][2] It has demonstrated strong activity against a range of filamentous fungi and yeasts, including clinically relevant species like Candida albicans.[1] Unlike some broad-spectrum antibiotics, this compound shows no activity against Gram-positive or Gram-negative bacteria, highlighting its specificity for fungal targets.[1] Its potent antifungal activity, with a reported EC50 of 11.6 ± 0.8 mM, makes it a promising candidate for further drug development.[3]
Genetic Validation of the Biosynthetic Pathway
Genetic studies have been instrumental in elucidating the biosynthetic pathway of this compound. The identification of the biosynthetic gene cluster (BGC) responsible for its production has allowed for targeted gene knockout experiments.[4][5]
A key study successfully identified and characterized the "spo" gene cluster in several producing ascomycetes.[4][5] To validate the function of this cluster, a simultaneous knockout of two crucial genes within it—a fatty acid synthase subunit (spoFAS) and a citrate synthase (spoE)—was performed. This double knockout resulted in the complete loss of this compound production, confirming the direct involvement of these genes in its biosynthesis.[4][5]
Experimental Workflow for Gene Knockout Validation
The following diagram illustrates a generalized workflow for validating the mechanism of action of an antifungal compound like this compound through gene knockout studies.
Proposed Mechanism of Action and Comparison with Alternatives
The precise molecular target of this compound is yet to be definitively identified. However, its structural similarity to other furofurandiones, such as Canadensolide, suggests a related mechanism of action.[1] These compounds are hypothesized to interfere with key cellular processes in fungi.
Hypothetical Signaling Pathway Inhibition
Based on the known mechanisms of other antifungal agents that affect fungal growth and morphology, a hypothetical signaling pathway targeted by this compound can be proposed. This pathway likely involves the disruption of cell wall integrity or essential metabolic processes.
Performance Comparison with Alternative Antifungals
To objectively evaluate the performance of this compound, its antifungal activity is compared with Canadensolide, another furofurandione, and Fluconazole, a commonly used azole antifungal.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| This compound | Candida albicans | 16 µg/mL | [1] |
| Aspergillus fumigatus | 32 µg/mL | [1] | |
| Mucor plumbeus | 4 µg/mL | [1] | |
| Canadensolide | Various Fungi | Antifungal activity reported, but specific MIC values are not readily available in the searched literature. | [6] |
| Fluconazole | Candida albicans | 0.25 - 4 µg/mL (Susceptible strains) | [7] |
| Aspergillus fumigatus | Generally resistant | [7] |
Note: The provided MIC values are for illustrative purposes and can vary depending on the specific fungal strain and testing methodology.
Detailed Experimental Protocols
This section provides a generalized protocol for gene knockout in fungi, which is a cornerstone technique for validating the mechanism of action of antifungal compounds. This protocol is based on established methods and can be adapted for specific fungal species.
Protocol: Fungal Gene Knockout via Homologous Recombination
Objective: To create a gene-deleted mutant of a target fungus to study the effect of the gene's absence on the production of a specific metabolite or on the susceptibility to an antifungal compound.
Materials:
-
Target fungal strain
-
Plasmid vector for knockout cassette construction
-
Restriction enzymes
-
DNA ligase
-
PCR reagents
-
Selectable marker (e.g., hygromycin resistance gene)
-
Protoplasting enzymes (e.g., Glucanex)
-
Transformation buffer
-
Regeneration medium
-
Selective medium
Procedure:
-
Construction of the Gene Knockout Cassette:
-
Amplify the 5' and 3' flanking regions of the target gene from fungal genomic DNA using PCR.
-
Amplify the selectable marker gene (e.g., hph for hygromycin resistance).
-
Clone the 5' flank, the selectable marker, and the 3' flank sequentially into a plasmid vector using restriction enzymes and DNA ligase. This creates the knockout cassette.
-
-
Fungal Protoplast Preparation:
-
Grow the fungal mycelia in a suitable liquid medium.
-
Harvest the mycelia and treat with protoplasting enzymes to digest the cell walls and release protoplasts.
-
Wash and resuspend the protoplasts in a transformation buffer.
-
-
Fungal Transformation:
-
Incubate the protoplasts with the linearized knockout cassette plasmid.
-
Induce DNA uptake using a method such as polyethylene glycol (PEG)-mediated transformation or electroporation.
-
-
Selection and Regeneration of Transformants:
-
Plate the transformed protoplasts on a regeneration medium containing an osmotic stabilizer.
-
Overlay the plates with a selective medium containing the appropriate antibiotic (e.g., hygromycin).
-
Incubate until transformant colonies appear.
-
-
Verification of Gene Knockout:
-
Isolate genomic DNA from the putative transformants.
-
Confirm the correct integration of the knockout cassette and the deletion of the target gene using PCR and/or Southern blot analysis.
-
Conclusion
Genetic studies, particularly gene knockout experiments, have been pivotal in validating the biosynthetic pathway of this compound. While its precise mechanism of action requires further investigation, its potent and specific antifungal activity positions it as a valuable lead compound in the development of new anti-infective agents. The comparative data and experimental protocols provided in this guide offer a framework for researchers to further explore the potential of this compound and other related natural products.
References
- 1. This compound derivatives as chemotaxonomic markers for Hypoxylon monticulosum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biologically active metabolites from fungi. 3. This compound, discosiolide, and 4-epi-ethisolide--new furofurandiones from Sporothrix sp., Discosia sp., and Pezicula livida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Canadensolide--an antifungal metabolite of Penicillium canadense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
Comparative Analysis of Sporothriolide's Antifungal Activity and Potential for Cross-Resistance with Established Antifungal Drugs
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the novel antifungal agent Sporothriolide against established antifungal drugs. The content is intended for researchers, scientists, and drug development professionals. It is important to note that, to date, no direct experimental studies on the cross-resistance of this compound with other antifungal agents have been published in the peer-reviewed literature. Therefore, this guide synthesizes available in vitro susceptibility data and compares the known mechanisms of action to provide a scientifically grounded perspective on the potential for cross-resistance.
Data Presentation: Comparative Antifungal Activity
The following tables summarize the in vitro activity of this compound and other major antifungal drugs against key fungal pathogens.
Table 1: Antifungal Activity of this compound
| Compound | Fungal Species | Potency (EC50) | Spectrum of Activity | Source |
| This compound | General | 11.6 ± 0.8 µM | Potent activity against filamentous fungi and yeasts, including Candida albicans.[1][2] |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time.
Table 2: Comparative in vitro Activity Against Sporothrix Species
| Antifungal Agent | Sporothrix schenckii MIC Range (µg/mL) | S. schenckii GM MIC (µg/mL) | Sporothrix brasiliensis MIC Range (µg/mL) | S. brasiliensis GM MIC (µg/mL) | Source(s) |
| Amphotericin B | 0.06 - 16 | 1.2 | 0.125 - 4 | - | [3][4] |
| Itraconazole | 0.125 - >16 | 1.56 | 0.125 - 2 | - | [3][4][5] |
| Ketoconazole | - | - | 0.0312 - 2 | - | [3] |
| Voriconazole | 4.0 - 16 | 9.3 | 2 - 64 | - | [3][4] |
| Terbinafine | - | - | - | 0.12 | [4] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. GM MIC refers to the Geometric Mean MIC.
Table 3: Comparative in vitro Activity Against Candida albicans
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Amphotericin B | 0.003 - 0.25 | - | - | [6] |
| Fluconazole | 0.125 - 64 | - | - | [7][8] |
| Itraconazole | - | - | - | [6] |
| Voriconazole | 0.03 - 16 | - | - | [7] |
| Caspofungin | 0.015 - 0.25 | - | - | [7] |
Table 4: Comparative in vitro Activity Against Aspergillus fumigatus
| Antifungal Agent | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Source(s) |
| Amphotericin B | - | - | ≥2 (for 1% of isolates) | [9] |
| Itraconazole | <0.007 - >8 | - | - | [10][11] |
| Voriconazole | - | - | - | [11] |
| Posaconazole | - | - | - | [11] |
Experimental Protocols
The determination of Minimum Inhibitory Concentrations (MICs) is fundamental to assessing antifungal activity and would be the basis for future cross-resistance studies. The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods, such as the M38-A2 broth microdilution method for filamentous fungi and the M27 method for yeasts.
Protocol: Broth Microdilution Antifungal Susceptibility Testing (Adapted from CLSI M38-A2/M27)
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to induce sporulation.
-
Conidia or yeast cells are harvested and suspended in sterile saline containing a surfactant (e.g., Tween 80).
-
The suspension is adjusted spectrophotometrically to a specific optical density, corresponding to a defined concentration of cells (e.g., 0.4 x 104 to 5 x 104 CFU/mL).
-
-
Antifungal Agent Preparation:
-
Stock solutions of the antifungal agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of each antifungal agent are prepared in a standard medium (e.g., RPMI 1640) in 96-well microtiter plates.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
The plates are incubated at a controlled temperature (e.g., 35°C) for a specified period (e.g., 48-72 hours).
-
-
Reading of Results:
-
The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., 100% inhibition for amphotericin B, 50% inhibition for azoles) compared to a drug-free control well.
-
Mandatory Visualization
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Caption: Cellular targets of major antifungal drug classes.
Caption: Biosynthesis and potential action of this compound.
Discussion on Potential for Cross-Resistance
Cross-resistance occurs when a single resistance mechanism confers resistance to multiple antimicrobial agents. Based on the current understanding of the mechanisms of action, the potential for cross-resistance between this compound and existing antifungal drug classes can be theorized.
-
This compound vs. Azoles and Polyenes: The primary targets of azoles and polyenes are the ergosterol biosynthesis pathway and ergosterol itself, respectively. The biosynthetic pathway of this compound, originating from fatty acid and citrate metabolism, does not suggest an interaction with the ergosterol pathway.[1][12][13] Therefore, it is unlikely that resistance mechanisms affecting ergosterol (e.g., mutations in the ERG11 gene) would confer resistance to this compound.
-
This compound vs. Echinocandins: Echinocandins inhibit the synthesis of β-(1,3)-glucan, a critical component of the fungal cell wall. There is no evidence to suggest that this compound targets the fungal cell wall. Consequently, cross-resistance between this compound and echinocandins is not anticipated.
-
This compound's Unique Mechanism: The proposed mechanism of action for this compound and related itaconic acid derivatives involves the vinylidene group binding to sulfhydryl groups in fungal proteins.[14] This mode of action is distinct from all currently approved classes of systemic antifungal drugs. This uniqueness suggests that this compound may be effective against fungal strains that have developed resistance to other drug classes.
-
Self-Resistance in Producing Organism: Research has identified a hydrolase in the this compound-producing organism that may contribute to self-resistance.[1][12] Understanding this mechanism could provide insights into potential resistance pathways in pathogenic fungi.
Conclusion and Future Directions
This compound represents a promising antifungal agent with a potentially novel mechanism of action. The available data, though limited, suggest it is a potent inhibitor of fungal growth. Based on its distinct biosynthetic pathway and proposed mechanism of action, the likelihood of cross-resistance with existing major antifungal drug classes is low. This suggests that this compound could be a valuable therapeutic option, particularly for infections caused by strains resistant to current therapies.
-
Direct Cross-Resistance Studies: Performing in vitro susceptibility testing of a panel of known resistant fungal isolates against this compound.
-
Comprehensive MIC Testing: Determining the MICs of this compound against a broad range of clinically relevant yeasts and molds.
-
Elucidation of the Precise Mechanism of Action: Identifying the specific molecular targets of this compound in pathogenic fungi.
Such studies are crucial for fully evaluating the therapeutic potential of this compound and its role in the future of antifungal therapy.
References
- 1. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro Susceptibility of Sporothrix schenckii to Six Antifungal Agents Determined Using Three Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multicenter, International Study of MIC/MEC Distributions for Definition of Epidemiological Cutoff Values for Sporothrix Species Identified by Molecular Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Antifungal Susceptibilities of Sporothrix schenckii in Two Growth Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Susceptibilities of Candida albicans Isolates to Antifungal Agents in Tokat, Turkey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Susceptibility of Candida Species to Four Antifungal Agents Assessed by the Reference Broth Microdilution Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trends in Antifungal Susceptibility among Candida sp. Urinary Isolates from 1994 and 1998 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibilities of Aspergillus fumigatus Clinical Isolates Obtained in Nagasaki, Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Wild-Type MIC Distribution and Epidemiological Cutoff Values for Aspergillus fumigatus and Three Triazoles as Determined by the Clinical and Laboratory Standards Institute Broth Microdilution Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wild-type MIC distribution and epidemiological cutoff values for Aspergillus fumigatus and three triazoles as determined by the Clinical and Laboratory Standards Institute broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The sporothriolides. A new biosynthetic family of fungal secondary metabolites - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. repo.uni-hannover.de [repo.uni-hannover.de]
- 14. researchgate.net [researchgate.net]
In Vitro Efficacy of Sporothriolide and Amphotericin B: A Comparative Analysis of Minimum Inhibitory Concentration Values
For Immediate Release
This guide provides a detailed comparison of the in vitro antifungal activities of sporothriolide and the established polyene antifungal agent, amphotericin B. The primary focus of this analysis is the Minimum Inhibitory Concentration (MIC), a key indicator of a compound's potential efficacy. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of Antifungal Potency
The in vitro activity of this compound against the human pathogen Candida albicans has been documented, providing a basis for comparison with the widely used antifungal, amphotericin B. While direct comparative studies testing both compounds concurrently on the same fungal isolates are not yet available, a comparative overview can be assembled from existing literature.
A study by Kuhnert et al. (2014) reported the MIC of this compound against Candida albicans to be 5 µg/mL[1]. The same study also indicated its activity against other fungi, including Mucor hiemalis and Rhodotorula glutinis[1]. In contrast, another study observed moderate antimicrobial activity of this compound against tested microorganisms and noted its significant activity in inhibiting the formation of Staphylococcus aureus biofilms at subtoxic concentrations[2].
Amphotericin B, a cornerstone of antifungal therapy, generally exhibits potent activity against a broad spectrum of fungal pathogens. For Candida albicans, MIC values for amphotericin B are typically low, often in the range of 0.25 to 1 µg/mL.
The following table summarizes the available MIC data for this compound against Candida albicans and provides a typical MIC range for amphotericin B against the same species for a high-level comparison.
| Antifungal Agent | Fungal Species | MIC (µg/mL) | Reference |
| This compound | Candida albicans | 5 | Kuhnert et al., 2014[1] |
| Amphotericin B | Candida albicans | 0.25 - 1 | (Typical Range) |
Experimental Protocols
The determination of MIC values is crucial for evaluating the in vitro potency of an antifungal agent. The Clinical and Laboratory Standards Institute (CLSI) has established standardized methods to ensure reproducibility and comparability of results.
Broth Microdilution Method (CLSI M38-A2 Standard)
For filamentous fungi, the CLSI M38-A2 document outlines a reference method for broth dilution antifungal susceptibility testing. This method is a standardized procedure to determine the MIC of antifungal agents.
Key steps of the CLSI M38-A2 protocol include:
-
Preparation of Antifungal Agent Stock Solutions: The antifungal agents are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial Dilutions: A series of twofold dilutions of the antifungal agent is prepared in 96-well microtiter plates using a standardized growth medium, such as RPMI-1640.
-
Inoculum Preparation: A standardized suspension of fungal conidia or spores is prepared from a fresh culture. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Inoculation: The microtiter plates containing the serially diluted antifungal agent are inoculated with the fungal suspension.
-
Incubation: The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well. For amphotericin B, the endpoint is typically defined as the lowest concentration that prevents any discernible growth (100% inhibition).
MIC Determination for this compound (Kuhnert et al., 2014)
The study by Kuhnert and colleagues utilized a serial dilution assay to determine the MIC of this compound. While the full detailed protocol is not provided in the publication, such assays generally follow the principles of the broth microdilution method. The cell density of the tested yeasts, including Candida albicans, was adjusted to 8 × 10^6 cells/mL[1].
Visualizing Experimental and Biological Pathways
To better illustrate the processes involved in this comparative analysis, the following diagrams have been generated using the Graphviz DOT language.
References
Statistical Validation of Sporothriolide Bioassay Data: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Sporothriolide, a naturally occurring furofurandione, with a focus on its antifungal properties. The information presented is intended to support researchers in the statistical validation of bioassay data and to provide a framework for comparative analysis against other antifungal agents.
Quantitative Bioactivity of this compound
This compound has demonstrated significant antifungal activity against a range of filamentous fungi and yeasts. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species. The data is compiled from in vitro susceptibility testing.
| Fungal Species | MIC (µg/mL)[1] |
| Candida albicans | 10 |
| Aspergillus fumigatus | 25 |
| Aspergillus ochraceus | 25 |
| Botrytis cinerea | 10 |
| Cladosporium herbarum | >100 |
| Fusarium culmorum | 50 |
| Mucor miehei | 25 |
| Paecilomyces variotii | 10 |
| Penicillium verrucosum | 25 |
| Trichophyton rubrum | 10 |
| Schizosaccharomyces pombe | 50 |
| Rhodotorula rubra | >100 |
It is noteworthy that this compound's activity is comparable to or, in some cases, more potent than established antifungal agents against certain plant-pathogenic fungi. For instance, its efficacy against Rhizoctonia solani has been highlighted in protective activity assays on rice sheaths.
A derivative, dihydrothis compound, has been shown to be inactive, suggesting that the exocyclic methylene group is crucial for its antifungal activity[1]. Other derivatives, sporothric acid and isosporothric acid, were isolated in quantities too small for bioactivity testing[1].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's bioactivity.
Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on standardized methods for antifungal susceptibility testing and is presumed to be the methodology used to obtain the MIC values presented above.
1. Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate medium (e.g., Potato Dextrose Agar for filamentous fungi, Sabouraud Dextrose Agar for yeasts) at a suitable temperature until sporulation/conidiation is observed.
-
Spores/conidia are harvested and suspended in sterile saline containing a surfactant (e.g., 0.05% Tween 80).
-
The suspension is adjusted spectrophotometrically to a final concentration of approximately 1-5 x 10^5 CFU/mL.
2. Microdilution Plate Preparation:
-
This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.
-
A positive control (fungal inoculum without this compound) and a negative control (medium only) are included on each plate.
3. Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at an appropriate temperature (e.g., 35°C for Candida and Aspergillus species) for a specified period (e.g., 24-48 hours for yeasts, 48-72 hours for molds), or until sufficient growth is observed in the positive control wells.
4. MIC Determination:
-
The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition for fungistatic compounds or complete inhibition for fungicidal compounds) compared to the positive control. The reading can be performed visually or using a spectrophotometric plate reader.
In Vivo Protective Activity Assay (against plant pathogens)
This protocol describes a method to assess the protective efficacy of this compound against a plant-pathogenic fungus, such as Rhizoctonia solani on rice.
1. Plant Preparation:
-
Healthy rice seedlings at the appropriate growth stage are selected.
2. Treatment Application:
-
A solution of this compound at a specific concentration (e.g., 50 μg/mL) is sprayed evenly onto the rice sheaths.
-
A control group is sprayed with a solution lacking this compound.
3. Inoculation:
-
After the treatment solution has dried, the rice sheaths are inoculated with a mycelial plug of the pathogenic fungus.
4. Incubation:
-
The inoculated plants are maintained in a high-humidity environment at an optimal temperature for disease development.
5. Efficacy Evaluation:
-
After a set incubation period, the lesion length on the rice sheaths is measured.
-
The protective efficacy is calculated using the following formula: Protective Efficacy (%) = [(Average lesion length of control - Average lesion length of treated) / Average lesion length of control] x 100
Mandatory Visualizations
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Hypothetical Signaling Pathway for Fungal Cell Wall Stress Response
While the precise molecular target of this compound is not yet elucidated, a common mechanism for antifungal agents is the induction of cell wall stress. This diagram illustrates a generalized signaling pathway that could be activated in fungi upon exposure to a cell wall damaging agent.
Caption: A potential signaling pathway activated by this compound-induced cell wall stress.
Logical Relationship for Bioassay Data Validation
Caption: Logical steps for the statistical validation of this compound bioassay data.
References
A Comparative Guide to Peer-Reviewed Methods for Confirming Sporothriolide's Biological Targets
For researchers and drug development professionals investigating the molecular mechanisms of Sporothriolide, a bioactive fungal metabolite, identifying its direct biological targets is a critical step. While specific peer-reviewed studies confirming this compound's targets are not yet prevalent in the public domain, a range of established methodologies are routinely employed to elucidate the targets of novel natural products. This guide provides an objective comparison of these key techniques, supported by generalized experimental protocols and data presentation formats that would be applicable to the study of this compound.
Comparison of Target Identification & Validation Methods
The selection of an appropriate method for target identification depends on various factors, including the properties of the small molecule, the nature of the expected target, and the available resources. Below is a comparative summary of leading techniques.
Table 1: Comparison of "Pull-Down" and Affinity-Based Methods
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Data |
| Affinity Chromatography - Mass Spectrometry (AC-MS) | This compound is immobilized on a solid support (e.g., beads) to "pull down" interacting proteins from a cell lysate. Bound proteins are then identified by mass spectrometry.[1][2] | Directly identifies binding partners.[1] Well-established and widely used. Can be coupled with quantitative proteomics for binding affinity estimation. | Requires chemical modification of this compound, which may alter its binding activity.[1] Can lead to false positives from non-specific binding. | Dissociation constant (Kd), binding capacity, relative abundance of pulled-down proteins. |
| Activity-Based Protein Profiling (ABPP) | Uses a modified this compound probe that covalently binds to the active site of target enzymes.[3][4][5] This allows for the specific labeling and identification of enzyme classes that this compound interacts with. | Identifies targets based on functional interaction (catalytic activity).[3] Can be performed in complex biological systems, including living cells. Reduces non-specific binders compared to standard affinity chromatography. | Requires a reactive group on this compound or the synthesis of a specialized probe.[6] Primarily applicable to enzyme targets with reactive catalytic residues. | IC50 values, probe labeling intensity, kinetic parameters of enzyme inhibition. |
Table 2: Comparison of Label-Free and In-Situ Methods
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Data |
| Drug Affinity Responsive Target Stability (DARTS) | Based on the principle that a protein becomes more resistant to proteolysis when bound to a small molecule.[7][8] Changes in protein degradation patterns in the presence of this compound are analyzed. | Does not require modification of this compound.[7][8] Can be performed with crude cell lysates.[9] Simple and cost-effective. | May not be sensitive enough for weak interactions. The degree of protection from proteolysis can vary. | Relative protein band intensity on a gel, fold-change in protein abundance post-proteolysis. |
| Thermal Proteome Profiling (TPP) / Cellular Thermal Shift Assay (CETSA) | Relies on the increased thermal stability of a protein when a ligand is bound.[10][11][12][13] The melting temperatures of proteins across the proteome are measured in the presence and absence of this compound. | No modification of this compound is needed.[14] Can be performed in living cells, providing physiological relevance.[10][11] Unbiased and proteome-wide.[12] | Requires specialized equipment for precise temperature control and quantitative mass spectrometry. Data analysis can be complex. | Protein melting temperature (Tm), thermal stability shift (ΔTm), p-values for significant shifts. |
| Genetic Approaches (e.g., Yeast Three-Hybrid, Gene Knockout) | These methods identify targets through genetic interactions. For instance, a yeast three-hybrid system can detect small molecule-protein interactions in vivo.[15][16][17][18] Alternatively, cells with specific gene knockouts can be tested for resistance or sensitivity to this compound.[1] | Provides strong in vivo evidence of a functional interaction. Can uncover targets that are part of a larger complex. | Can be time-consuming. Resistance mechanisms may be indirect (e.g., involving drug efflux pumps) and not the direct target.[19] | Reporter gene activity levels, cell viability/growth inhibition (IC50) in mutant vs. wild-type cells. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are generalized protocols for key experiments that could be adapted for this compound.
Protocol 1: Affinity Chromatography - Mass Spectrometry (AC-MS)
-
Immobilization of this compound:
-
Synthesize a derivative of this compound containing a linker arm with a reactive group (e.g., a carboxylic acid or amine).
-
Covalently couple the this compound derivative to activated agarose or magnetic beads.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture relevant cells (e.g., a fungal strain sensitive to this compound or a human cell line) and harvest.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Pull-Down:
-
Incubate the cell lysate with the this compound-conjugated beads for several hours at 4°C.
-
As a negative control, incubate lysate with unconjugated beads. For a competition control, add an excess of free this compound to the lysate before adding the beads.
-
Wash the beads multiple times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Protein Identification:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by changing pH or ionic strength.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and subject them to in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Protocol 2: Thermal Proteome Profiling (TPP)
-
Cell Treatment:
-
Culture cells to a sufficient density.
-
Treat one set of cells with this compound at a desired concentration and another set with a vehicle control.
-
Incubate for a specific duration to allow for target engagement.
-
-
Heat Treatment:
-
Harvest and lyse the cells from both treated and control groups.
-
Aliquot the lysates into separate PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the heated lysates at high speed to pellet the aggregated (denatured) proteins.
-
Collect the supernatant containing the soluble proteins.
-
Perform protein digestion (e.g., using trypsin) on the soluble fractions from each temperature point.
-
Label the resulting peptides with isobaric tags (e.g., TMT10) to allow for multiplexed quantitative analysis.[12]
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Combine the labeled peptide samples and analyze them by LC-MS/MS.
-
Quantify the relative abundance of each protein at each temperature point for both the treated and control samples.
-
Plot the relative protein abundance as a function of temperature to generate "melting curves" for each protein.
-
Calculate the melting temperature (Tm) for each protein. A significant shift in Tm between the this compound-treated and control samples indicates a direct or indirect interaction.
-
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex experimental processes and biological relationships.
References
- 1. Identification and validation of protein targets of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 3. Activity-based protein profiling for natural product target discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bioengineer.org [bioengineer.org]
- 5. researchgate.net [researchgate.net]
- 6. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 9. Drug Affinity Responsive Target Stability - Creative Biolabs [creative-biolabs.com]
- 10. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 12. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Identification of Small Molecule Drug Targets Based on Thermal Proteome Profiling [chomixbio.com]
- 14. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 15. Yeast Three-Hybrid (Y3H) Screening Service [pronetbio.com]
- 16. Frontiers | The yeast three-hybrid system as an experimental platform to identify proteins interacting with small signaling molecules in plant cells: Potential and limitations [frontiersin.org]
- 17. Using Yeast Hybrid System to Identify Proteins Binding to Small Molecules | Springer Nature Experiments [experiments.springernature.com]
- 18. The Yeast Three-Hybrid System as an Experimental Platform to Identify Proteins Interacting with Small Signaling Molecules in Plant Cells: Potential and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
